methyl 5-nitro-1H-indazole-7-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-nitro-1H-indazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)7-3-6(12(14)15)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSTUEANQBHBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NN=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362831 | |
| Record name | methyl 5-nitro-1H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632291-85-1 | |
| Record name | methyl 5-nitro-1H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
methyl 5-nitro-1H-indazole-7-carboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Methyl 5-nitro-1H-indazole-7-carboxylate
Introduction
This compound is a heterocyclic organic compound featuring an indazole core structure. This molecule is of significant interest to researchers and drug development professionals due to its role as a versatile synthetic intermediate.[1] The presence of a nitro group enhances its chemical reactivity, making it a valuable building block for the synthesis of more complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical properties, a generalized synthetic approach, and its applications, collating available data for scientific and research purposes.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 632291-85-1 | [1][2][3] |
| Molecular Formula | C₉H₇N₃O₄ | [1][3] |
| Molecular Weight | 221.17 g/mol | [1][2] |
| Appearance | Yellow to beige solid | [1] |
| Boiling Point | 443.2°C at 760 mmHg | [2] |
| Density | 1.527 g/cm³ | [2] |
| Refractive Index | 1.683 | [2] |
| Storage Conditions | Store at 0-8°C | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
Spectroscopic Profile
Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not available in the reviewed literature. However, analytical data including NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.[4] Characterization of this compound would typically involve these standard analytical techniques to confirm its structure and purity.
Synthesis and Reactivity
This compound is primarily utilized as an intermediate in multi-step synthetic pathways. The indazole core is a key pharmacophore in many kinase inhibitors, and functionalized indazoles are crucial for developing new therapeutic agents.
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a generalized workflow can be proposed based on standard organic chemistry transformations. A common route would involve the synthesis of the parent carboxylic acid followed by esterification.
Caption: Generalized synthetic workflow for this compound.
Generalized Experimental Protocol: Esterification
The following is a generalized protocol for the esterification of a carboxylic acid to its corresponding methyl ester, a plausible final step in the synthesis of the title compound.
-
Dissolution: Dissolve the precursor, 5-nitro-1H-indazole-7-carboxylic acid, in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution dropwise at a reduced temperature (e.g., 0-10°C).
-
Reaction: Reflux the reaction mixture for several hours (typically 4-8 hours), monitoring the progress by an appropriate method such as Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice or cold water.
-
Isolation: The resulting precipitate (the methyl ester product) is collected by filtration.
-
Purification: Wash the crude product with water to remove any remaining acid. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of various high-value molecules for different industries.[1] Its structural features make it particularly suitable for creating novel compounds in pharmaceutical and agricultural sectors.
Caption: Key application areas of this compound.
-
Pharmaceutical Development: The compound is a valuable intermediate for synthesizing bioactive molecules for novel therapeutic agents.[1] Its derivatives are being explored in oncology and anti-inflammatory research.[1] It is also used to create pharmaceuticals targeting neurological disorders by modulating specific biological pathways.[1]
-
Agricultural Chemistry: It is employed in the formulation of advanced agrochemicals, where it can be used to enhance the efficacy of pesticides and herbicides, contributing to improved crop yields.[1]
-
Analytical Chemistry: In some contexts, it can serve as a reference standard for the calibration of analytical instruments.[1]
Conclusion
This compound is a chemical compound with well-defined physical properties and significant potential as a synthetic intermediate. Its enhanced reactivity, attributed to the nitro functional group, makes it a valuable precursor in the fields of medicinal and agricultural chemistry. While detailed public spectroscopic and synthetic data are limited, its commercial availability and documented applications underscore its importance for researchers and scientists in the development of new bioactive compounds.
References
Methyl 5-nitro-1H-indazole-7-carboxylate: A Technical Guide for Drug Discovery Professionals
CAS Number: 632291-85-1
This technical guide provides a comprehensive overview of methyl 5-nitro-1H-indazole-7-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. While specific biological data for this compound is limited in publicly available literature, this document consolidates its known chemical properties, potential synthetic routes, and the established biological significance of the core 5-nitroindazole scaffold. This information is intended to assist researchers, scientists, and drug development professionals in evaluating and utilizing this compound for the synthesis of novel therapeutic agents.
Chemical and Physical Properties
This compound is a solid, typically appearing as a yellow to beige powder. Its chemical structure combines an indazole core with a nitro group at the 5-position and a methyl carboxylate group at the 7-position, making it a versatile intermediate for further chemical modifications.[1][2]
| Property | Value | Reference |
| CAS Number | 632291-85-1 | [3] |
| Molecular Formula | C₉H₇N₃O₄ | [3] |
| Molecular Weight | 221.17 g/mol | [3][4] |
| Appearance | Yellow to beige solid | [2] |
| Purity | ≥95% (typically by HPLC) | [2] |
| Boiling Point | 443.2±25.0 °C (Predicted) | [5] |
| Density | 1.527±0.06 g/cm³ (Predicted) | [5] |
| Storage Conditions | 0-8°C | [2] |
Synthesis and Chemical Reactivity
The presence of the nitro group enhances the reactivity of the indazole ring, and the methyl ester provides a handle for a variety of chemical transformations. Key reactions include:
-
Amide Coupling: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This is a common strategy in drug discovery to explore the structure-activity relationship.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine. This amino group can then be used for further functionalization, such as sulfonamide formation or diazotization reactions.
-
N-Alkylation/Arylation: The indazole nitrogen can be alkylated or arylated to introduce further diversity.
Below is a generalized workflow for the potential synthesis and subsequent derivatization of the title compound.
Biological Significance of the 5-Nitroindazole Scaffold
The indazole ring system is a "privileged scaffold" in medicinal chemistry, found in a number of approved drugs. The addition of a nitro group, particularly at the 5-position, has been shown to be a key feature in several series of biologically active compounds. While data for the 7-carboxylate derivative is sparse, the broader class of 5-nitroindazoles has demonstrated a range of pharmacological activities.
-
Antiparasitic Activity: Several studies have highlighted the potent activity of 5-nitroindazole derivatives against various parasites. For instance, new 3-alkoxy-5-nitroindazoles have shown remarkable trichomonacidal activity against Trichomonas vaginalis and interesting activity against Trypanosoma cruzi, the causative agent of Chagas disease.[6]
-
Anticancer Activity: The indazole nucleus is a core component of several kinase inhibitors used in oncology. Research into novel indazole derivatives continues to yield compounds with potent antiproliferative activity against various cancer cell lines.[7]
-
Anti-inflammatory and Analgesic Potential: 5-Nitro-1H-indazole-7-carboxylic acid, the parent acid of the title compound, is noted as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[3]
The biological activity of many nitroaromatic compounds is believed to stem from the in vivo reduction of the nitro group to reactive nitroso and hydroxylamine intermediates, which can interact with biological macromolecules.
Applications in Drug Discovery
This compound is primarily utilized as a versatile starting material in the synthesis of more complex molecules for drug discovery screening. Its potential applications span several therapeutic areas:
-
Oncology: As a building block for kinase inhibitors and other anticancer agents.
-
Infectious Diseases: For the development of novel antiparasitic and antibacterial agents.
-
Inflammatory Diseases: As a precursor for compounds with anti-inflammatory properties.
-
Neurological Disorders: The compound has been suggested as an intermediate for pharmaceuticals targeting neurological pathways.[1]
The following diagram illustrates the logical workflow of how this compound fits into a typical drug discovery and development pipeline.
Conclusion
This compound is a valuable and versatile chemical intermediate for the synthesis of novel, biologically active compounds. While direct experimental data on its biological activity and specific signaling pathway modulation are not yet widely reported, the proven importance of the 5-nitroindazole scaffold in medicinal chemistry suggests that this compound is a promising starting point for drug discovery programs in oncology, infectious diseases, and inflammation. Further research into the derivatization of this compound and the biological evaluation of the resulting molecules is warranted to fully explore its therapeutic potential.
References
- 1. 1H-indazole-7-carboxylic acid | 677304-69-7 [chemicalbook.com]
- 2. Buy Online CAS Number 883290-89-9 - TRC - 5-Nitro-1H-indazole-7-carboxylic Acid | LGC Standards [lgcstandards.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. 229-87-8 PHENANTHRIDINE [chemsigma.com]
- 6. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Synthesis of Methyl 5-nitro-1H-indazole-7-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for methyl 5-nitro-1H-indazole-7-carboxylate, a valuable building block in pharmaceutical research and drug development. The synthesis involves a multi-step process commencing from commercially available starting materials. This document outlines the detailed experimental protocols for each synthetic step, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows to aid in understanding and practical application.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a five-step sequence starting from m-toluic acid. The overall pathway involves nitration, reduction, a second nitration, diazotization-cyclization, and a final esterification.
Caption: Overall synthetic route for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step in the synthesis.
Step 1: Synthesis of 2-Nitro-3-methylbenzoic Acid
This step involves the nitration of m-toluic acid.
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, add 500 g of concentrated (98%) nitric acid.
-
Cool the nitric acid to -25.0°C.
-
Slowly add 50 g of powdered m-toluic acid to the stirred nitric acid, maintaining the temperature at -25.0°C.
-
Continue stirring at this temperature for 50 minutes.
-
Upon completion of the reaction (monitored by HPLC), add water to the reaction mixture.
-
Filter the precipitate to obtain the 2-nitro-3-methylbenzoic acid product.[1][2]
Step 2: Synthesis of 2-Amino-3-methylbenzoic Acid
This step involves the reduction of the nitro group of 2-nitro-3-methylbenzoic acid.
Procedure:
-
In a suitable reaction vessel, dissolve 2-nitro-3-methylbenzoic acid in an appropriate solvent (e.g., ethanol).
-
Add a catalytic amount of Raney nickel.
-
Pressurize the vessel with hydrogen gas.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or HPLC).
-
Filter off the catalyst and concentrate the solvent under reduced pressure to obtain 2-amino-3-methylbenzoic acid. A yield of over 92% has been reported for similar reductions.[3]
Step 3: Synthesis of 2-Amino-3-methyl-5-nitrobenzoic Acid
This step involves the selective nitration of 2-amino-3-methylbenzoic acid. Due to the activating nature of the amino group, a protection-nitration-deprotection sequence is recommended to control the regioselectivity and prevent oxidation.
3.1. Acetylation of 2-Amino-3-methylbenzoic Acid (Protection)
-
Dissolve 2-amino-3-methylbenzoic acid in glacial acetic acid.
-
Add 1.2 equivalents of acetic anhydride dropwise.
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated 2-acetamido-3-methylbenzoic acid by filtration and wash with cold water.
3.2. Nitration of 2-Acetamido-3-methylbenzoic Acid
-
In a beaker, cool concentrated sulfuric acid to below 0°C in an ice-salt bath.
-
Slowly add the dried 2-acetamido-3-methylbenzoic acid, keeping the temperature below 5°C.
-
In a separate flask, prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the acetylated compound, maintaining the reaction temperature below 10°C.
-
Stir the mixture in the ice bath for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated 2-acetamido-3-methyl-5-nitrobenzoic acid by filtration and wash with ice-cold water until neutral.[4]
3.3. Hydrolysis of 2-Acetamido-3-methyl-5-nitrobenzoic Acid (Deprotection)
-
Suspend the crude 2-acetamido-3-methyl-5-nitrobenzoic acid in a 10% aqueous sodium hydroxide solution.
-
Reflux the mixture with stirring for 1.5 to 2 hours, or until the solid dissolves.
-
Cool the solution in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of 3-4 to precipitate the product.
-
Collect the 2-amino-3-methyl-5-nitrobenzoic acid by filtration.[4]
Step 4: Synthesis of 5-Nitro-1H-indazole-7-carboxylic Acid
This step involves the diazotization of the amino group followed by intramolecular cyclization.
Procedure:
-
Dissolve 2-amino-3-methyl-5-nitrobenzoic acid in a solution of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold, stirred amine solution, ensuring the temperature remains between 0-5°C.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure complete diazotization.
-
The resulting diazonium salt will undergo spontaneous cyclization to form 5-nitro-1H-indazole-7-carboxylic acid.
-
The product may precipitate from the solution and can be collected by filtration.[5][6]
Step 5: Synthesis of this compound
This final step is the esterification of the carboxylic acid.
Procedure (Fischer Esterification):
-
In a round-bottom flask, suspend 5-nitro-1H-indazole-7-carboxylic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.[7][8][9]
Quantitative Data
The following tables summarize the available quantitative data for the key compounds in this synthesis.
Table 1: Physicochemical Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 2-Nitro-3-methylbenzoic Acid | C₈H₇NO₄ | 181.15 | - | 5437-39-8 |
| 2-Amino-3-methylbenzoic Acid | C₈H₉NO₂ | 151.16 | - | 4389-45-1 |
| 2-Amino-3-methyl-5-nitrobenzoic Acid | C₈H₈N₂O₄ | 196.16 | - | 70343-14-5 |
| 5-Nitro-1H-indazole-7-carboxylic Acid | C₈H₅N₃O₄ | 207.15 | Yellow solid | 883290-89-9 |
| This compound | C₉H₇N₃O₄ | 221.17 | Yellow to beige solid | 63291-85-1 |
Table 2: Reported Yields and Other Data
| Reaction Step | Product | Reported Yield (%) | Melting Point (°C) | Purity |
| Nitration of m-toluic acid | 2-Nitro-3-methylbenzoic Acid | 75.2 - 84.8 (selectivity) | - | 99.2 - 99.4% |
| Reduction | 2-Amino-3-methylbenzoic Acid | >92 | - | - |
| Nitration (of 2-aminobenzoic acid) | 2-Amino-5-nitrobenzoic acid | - | 270 (dec.) | - |
| Diazotization & Cyclization | 5-Nitro-1H-indazole-7-carboxylic Acid | - | - | ≥ 98% (HPLC) |
| Esterification | This compound | - | - | ≥ 95% (HPLC) |
Note: Data for some intermediates are inferred from similar reactions and may require experimental verification.
Experimental Workflow Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: Experimental workflow for the nitration step.
Caption: Experimental workflow for the diazotization and cyclization step.
References
- 1. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide on the Core Mechanism of Action of Methyl 5-nitro-1H-indazole-7-carboxylate and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct research on the specific mechanism of action of methyl 5-nitro-1H-indazole-7-carboxylate is publicly available. This guide synthesizes the established mechanisms of the broader 5-nitroindazole class of compounds, which are presumed to share similar activities.
Executive Summary
This compound belongs to the 5-nitroindazole chemical family, a class of heterocyclic compounds demonstrating significant therapeutic potential across various fields, including antiparasitic, neurodegenerative, and oncological research. The core mechanism of action for this class is largely attributed to the presence of the 5-nitro group, which can be bioreduced to generate cytotoxic reactive nitrogen species. Furthermore, substitutions on the indazole ring modulate the compounds' target specificity and pharmacological profile, enabling them to act as enzyme inhibitors or multi-target agents. This document provides a comprehensive overview of the known and proposed mechanisms of action, supported by quantitative data from related compounds, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanisms of Action
The biological activity of 5-nitroindazole derivatives is primarily centered around two key mechanisms: bioreductive activation and enzyme inhibition.
Bioreductive Activation in Antiparasitic Applications
The most extensively studied mechanism of action for 5-nitroindazoles is their efficacy against a range of protozoan parasites, including Trypanosoma cruzi, Leishmania spp., and Acanthamoeba castellanii. This activity is contingent on the selective reduction of the 5-nitro group by parasite-specific nitroreductases (NTRs).
The proposed signaling pathway is as follows:
Caption: Proposed bioreductive activation pathway of 5-nitroindazoles in parasites.
This process is highly selective for parasites as they possess Type I nitroreductases that are absent in mammalian cells. The resulting reactive nitrogen species induce significant oxidative stress, leading to damage of DNA, proteins, and lipids, and ultimately culminating in parasite cell death. Some studies also suggest that these compounds may interfere with mitochondrial enzymes, further contributing to their antiparasitic effect.
Enzyme Inhibition in Neurodegenerative Diseases
In the context of Alzheimer's disease, 5-substituted indazole derivatives have been identified as promising multi-target therapeutic agents. Their mechanism of action in this area revolves around the inhibition of key enzymes involved in the disease's pathology.
-
Cholinesterase Inhibition: Certain derivatives act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, they increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.
-
β-secretase (BACE1) Inhibition: Other derivatives have been shown to inhibit BACE1, an enzyme crucial for the production of amyloid-beta (Aβ) peptides, which form the amyloid plaques characteristic of Alzheimer's disease.
Some compounds within this class exhibit a dual-inhibitor profile, targeting both cholinesterases and BACE1 simultaneously.
Caption: Dual inhibitory mechanism of 5-indazole derivatives in Alzheimer's disease.
Potential in Oncology
While less defined, the mechanism of 5-nitroindazoles in oncology is thought to be linked to their bioreductive properties and their ability to be coupled with alkylating agents. The 5-nitro group is considered essential for their cytotoxic activity against tumor cells. When linked to moieties like bis-(β-chloroethyl)-amine, these compounds can act as alkylating agents, cross-linking DNA and inducing apoptosis in cancer cells.
Quantitative Data
The following tables summarize the biological activity of various 5-nitroindazole derivatives as reported in the literature. It is important to note that these data are for related compounds and not specifically for this compound.
Table 1: Antiparasitic Activity of 5-Nitroindazole Derivatives
| Compound ID | Parasite | IC50 (µM) | Reference |
| Derivative 8 | Acanthamoeba castellanii (trophozoites) | <5 | [1] |
| Derivative 9 | Acanthamoeba castellanii (trophozoites) | <5 | [1] |
| Derivative 10 | Acanthamoeba castellanii (trophozoites) | <5 | [1] |
| Compound 16 | Trypanosoma cruzi (epimastigotes) | 0.49 | [2] |
| Compound 16 | Trypanosoma cruzi (intracellular amastigotes) | 0.41 | [2] |
| Compound 24 | Trypanosoma cruzi (epimastigotes) | 5.75 | [2] |
| Compound 24 | Trypanosoma cruzi (intracellular amastigotes) | 1.17 | [2] |
| Compound 5a | Trypanosoma cruzi (epimastigotes) | 1.1 ± 0.3 | [3] |
| Compound 5a | Trypanosoma cruzi (trypomastigotes) | 5.4 ± 1.0 | [3] |
Table 2: Enzyme Inhibitory Activity of 5-Substituted Indazole Derivatives in Alzheimer's Disease Models
| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |
| 5-substituted indazoles | AChE | 1.10 - 35.80 | [4] |
| 5-substituted indazoles | BuChE | 2.40 - 37.50 | [4] |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 | [4] |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 | [4] |
| 5-substituted indazoles | BACE1 | - | [4] |
Experimental Protocols
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for cholinesterase inhibitors.
References
- 1. Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics | Enzyme Inhibitor [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring new 5-Nitroimidazole Derivatives as Potent Acetylcholinesterase and Butyrylcholinesterase Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of 5-Nitroindazole Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 5-nitroindazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the multifaceted pharmacological properties of these compounds, focusing on their anticancer, antiprotozoal, and antimicrobial effects. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the underlying mechanisms of action are illustrated through signaling pathway and workflow diagrams.
Anticancer Activity
5-Nitroindazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms underlying their anticancer activity involve the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected 5-nitroindazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative 1 | TK-10 | Renal | Moderate Activity | [1] |
| Derivative 1 | HT-29 | Colon | Moderate Activity | [1] |
| 5-Nitroindazole | 6G77 (Kinase) | Lung | - | [2] |
| 5-Nitroindazole | 1AQ1 (CDK2) | Lung | - | [2] |
| 5-Nitroindazole | 1K3A (IGF1R) | Lung | - | [2] |
| 5-Nitroindole Derivative 5 | HeLa | Cervical | 5.08 ± 0.91 | [3] |
| 5-Nitroindole Derivative 7 | HeLa | Cervical | 5.89 ± 0.73 | [3] |
| 5'-NIO | KB | Oral Carcinoma | - | [4] |
| Nitroimidazole Derivative 11b | HCT116 | Colon | 12.50-24.39 (normoxic), 4.69-11.56 (hypoxic) | [5] |
| Nitroimidazole Derivative 21b | HCT116 | Colon | 12.50-24.39 (normoxic), 4.69-11.56 (hypoxic) | [5] |
| Nitroimidazole Derivative 22b | HCT116 | Colon | 12.50-24.39 (normoxic), 4.69-11.56 (hypoxic) | [5] |
| Nitroimidazole Derivative 23b | HCT116 | Colon | 12.50-24.39 (normoxic), 4.69-11.56 (hypoxic) | [5] |
Mechanism of Anticancer Action: Apoptosis Induction and Cell Cycle Arrest
Studies have indicated that 5-nitroindazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This process is often mediated through the activation of caspase cascades. Furthermore, these compounds have been observed to cause cell cycle arrest, primarily at the G1/S and G2/M phases, thereby inhibiting cancer cell proliferation.[4][5] For instance, certain derivatives have been shown to downregulate the expression of key cell cycle proteins, leading to a halt in cell division.[4]
Anticancer mechanism of 5-nitroindazole derivatives.
Antiprotozoal Activity
5-Nitroindazole derivatives have demonstrated potent activity against a range of protozoan parasites, most notably Trypanosoma cruzi (the causative agent of Chagas disease) and Acanthamoeba castellanii.
Anti-Trypanosoma cruzi Activity
These compounds exhibit significant trypanocidal effects, targeting both the epimastigote and amastigote stages of the parasite.
| Compound | Parasite Stage | IC50 (µM) | Reference |
| Derivative 16 | Epimastigote | 0.49 | [6] |
| Derivative 24 | Epimastigote | 5.75 | [6] |
| Derivative 16 | Amastigote | 0.41 | [6] |
| Derivative 24 | Amastigote | 1.17 | [6] |
| Compound 5a | Epimastigote | 1.1 ± 0.3 | [7] |
| Compound 5a | Trypomastigote | 5.4 ± 1.0 | [7] |
The primary mechanism of action against T. cruzi involves the generation of reactive oxygen species (ROS) within the parasite.[7] The nitro group of the 5-nitroindazole scaffold is believed to be reduced by parasitic nitroreductases, leading to the formation of cytotoxic radical species. This surge in oxidative stress disrupts mitochondrial function, leading to a decrease in mitochondrial membrane potential and ultimately, parasite death.[7]
Mechanism of action against Trypanosoma cruzi.
Anti-Acanthamoeba castellanii Activity
Several 5-nitroindazole derivatives have shown promising results against both the trophozoite and cyst forms of Acanthamoeba castellanii.
| Compound | IC50 (µM) (Trophozoites) | Activity on Cysts | Reference |
| Derivative 8 | 2.6 ± 0.7 | 80% activity | [8][9] |
| Derivative 9 | 4.7 ± 0.9 | - | [8][9] |
| Derivative 10 | 3.9 ± 0.6 | - | [8][9] |
Antimicrobial Activity
The antimicrobial potential of 5-nitroindazole derivatives extends to bacteria and fungi, although this area is less explored compared to their anticancer and antiprotozoal activities.
Quantitative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values for selected nitroimidazole derivatives, a class of compounds structurally related to 5-nitroindazoles, against various microbial strains.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 1,2,4-triazolyl-thio-ethyl-nitroimidazoles | Bacteria and Fungi | 7.3 - 125 | [10] |
| N,N-disubstituted thiocarbamoyl-thio-nitroimidazoles | Fungi | 3 - 25 | [10] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activities of 5-nitroindazole derivatives.
In Vitro Anticancer Activity Assays
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 5-nitroindazole derivative and incubate for a specified period (e.g., 48-72 hours).
-
Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B solution.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 510 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Workflow for the Sulforhodamine B (SRB) assay.
Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the 5-nitroindazole derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well containing the compound dilution with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanism of Action Assays
-
Cell Loading: Incubate the parasites (e.g., T. cruzi) with a fluorescent probe that is sensitive to ROS (e.g., H2DCFDA).
-
Compound Treatment: Treat the loaded cells with the 5-nitroindazole derivative.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Cell Staining: Incubate the parasites with the JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Compound Treatment: Treat the stained cells with the 5-nitroindazole derivative.
-
Fluorescence Analysis: Analyze the cells using a fluorescence microscope or flow cytometer to determine the ratio of red to green fluorescence. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
Conclusion
5-Nitroindazole derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy against cancer cells and various pathogens, coupled with an increasing understanding of their mechanisms of action, provides a solid foundation for further development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of oncology, parasitology, and microbiology, facilitating the advancement of these promising therapeutic agents. Further research into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic potential and advancing them into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 5-nitroindazole as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. digibug.ugr.es [digibug.ugr.es]
- 9. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of Methyl 5-nitro-1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics and a probable synthetic route for methyl 5-nitro-1H-indazole-7-carboxylate. Due to the limited availability of public domain experimental data for this specific compound, this document leverages established principles of spectroscopy and known synthetic methodologies for structurally related indazole derivatives to offer a detailed predictive analysis. The guide includes tabulated summaries of expected spectroscopic data, detailed experimental protocols for synthesis and characterization, and a visual representation of the synthetic workflow. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indazole-based compounds in fields such as medicinal chemistry and materials science.
Introduction
This compound is a heterocyclic compound featuring an indazole core, a functionality of significant interest in drug discovery due to its prevalence in a variety of biologically active molecules. The presence of a nitro group and a methyl ester provides reactive handles for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex pharmaceutical agents. This guide aims to provide a foundational understanding of its structural and synthetic aspects.
Predicted Spectroscopic Data
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester group. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and carboxylate groups.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 14.0 | br s | 1H | N-H |
| ~8.8 - 8.9 | d | 1H | H-4 |
| ~8.4 - 8.5 | d | 1H | H-6 |
| ~4.0 | s | 3H | -OCH₃ |
Note: Spectra recorded in DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). br s = broad singlet, d = doublet, s = singlet.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~143 | C-5 |
| ~141 | C-7a |
| ~138 | C-3a |
| ~125 | C-6 |
| ~120 | C-4 |
| ~112 | C-7 |
| ~53 | -OCH₃ |
Note: Spectra recorded in DMSO-d₆.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, and NO₂ functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3100 | Broad | N-H stretching |
| ~1720 | Strong | C=O stretching (ester) |
| ~1530 and ~1350 | Strong | Asymmetric and symmetric NO₂ stretching |
| ~1600 - 1450 | Medium | C=C stretching (aromatic) |
| ~1250 | Strong | C-O stretching (ester) |
Predicted Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is expected to show the protonated molecular ion.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Ratio | Predicted Identity |
| 222.0513 | [M+H]⁺ (Molecular Ion) |
| 244.0332 | [M+Na]⁺ |
Note: M represents the molecular formula C₉H₇N₃O₄ with an exact mass of 221.0437.
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and spectroscopic characterization of this compound. These protocols are based on established methodologies for similar compounds.
Synthesis of this compound
A plausible synthetic route involves the cyclization of a suitably substituted o-toluidine derivative.
Step 1: Nitration of 2-methyl-3-aminobenzoic acid
-
To a cooled (0-5 °C) solution of 2-methyl-3-aminobenzoic acid in concentrated sulfuric acid, slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at low temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-methyl-3-amino-6-nitrobenzoic acid.
Step 2: Diazotization and Cyclization
-
Dissolve the 2-methyl-3-amino-6-nitrobenzoic acid in a suitable solvent such as glacial acetic acid.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise.
-
Allow the reaction to stir at low temperature for 1-2 hours to form the diazonium salt, which then cyclizes to form 5-nitro-1H-indazole-7-carboxylic acid.
-
The product may precipitate from the solution or can be isolated by pouring the reaction mixture into water, followed by filtration.
Step 3: Esterification
-
Suspend the 5-nitro-1H-indazole-7-carboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water.
-
Neutralize with a weak base to precipitate the this compound.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified product.
Spectroscopic Analysis
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]
-
Process the acquired free induction decay (FID) using appropriate software to obtain the frequency-domain spectrum.
IR Spectroscopy:
-
Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Obtain high-resolution mass spectra on a mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.[2]
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.
Visualization of Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthetic route for this compound.
References
In-depth Technical Guide: 1H NMR Spectrum of Methyl 5-nitro-1H-indazole-7-carboxylate
For: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 5-nitro-1H-indazole-7-carboxylate. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted ¹H NMR data set based on the analysis of structurally related compounds. The methodologies for spectral acquisition and the structural visualization are also detailed to support researchers in their analytical and synthetic endeavors.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are anticipated in a solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| NH (indazole) | ~14.0 - 13.5 | broad singlet | - | 1H |
| H-4 | ~8.9 - 8.7 | doublet | ~2.0 | 1H |
| H-6 | ~8.5 - 8.3 | doublet | ~2.0 | 1H |
| OCH₃ (ester) | ~4.0 - 3.9 | singlet | - | 3H |
Note: The predicted values are based on spectral data of similar 5-nitroindazole derivatives. Actual experimental values may vary.
Structural and Signaling Visualization
The chemical structure of this compound, illustrating the atomic numbering convention, is provided below.
An In-depth Technical Guide to the Synthesis of Methyl 5-nitro-1H-indazole-7-carboxylate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 5-nitro-1H-indazole-7-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details the core synthetic pathway, experimental protocols for key reactions, and methods for the derivatization of the parent molecule. Quantitative data from analogous reactions are presented to provide a comparative reference.
Core Synthesis: From Substituted Toluene to the Indazole Ring
The synthesis of this compound is a multi-step process that begins with a readily available substituted toluene precursor. The key transformation involves the formation of the indazole ring system via a diazotization and intramolecular cyclization reaction.
A plausible and efficient synthetic route commences with 3-methylbenzoic acid, which is first nitrated and then subjected to a series of functional group manipulations to yield the target indazole.
Caption: Overall synthetic pathway to this compound.
Experimental Protocols: Core Synthesis
The following protocols are based on established methodologies for similar transformations and provide a practical guide for the synthesis of the core molecule.
Protocol 1: Synthesis of 2-Amino-3-methyl-5-nitrobenzoic Acid
This procedure outlines the nitration of m-toluic acid and subsequent selective reduction of one nitro group.
-
Nitration of 3-Methylbenzoic Acid:
-
To a stirred mixture of concentrated sulfuric acid (150 mL), add 3-methylbenzoic acid (50 g, 0.367 mol) in portions, maintaining the temperature below 10°C with an ice bath.
-
Slowly add a mixture of concentrated nitric acid (35 mL) and concentrated sulfuric acid (75 mL) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice (1 kg). The precipitated 2,5-dinitro-3-methylbenzoic acid is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
-
Selective Reduction:
-
Prepare a solution of sodium sulfide (Na₂S·9H₂O, 100 g, 0.416 mol) in water (500 mL).
-
Heat the solution to 80°C and add the dried 2,5-dinitro-3-methylbenzoic acid (50 g, 0.221 mol) in small portions with vigorous stirring.
-
Maintain the temperature at 80-90°C for 1 hour after the addition is complete.
-
Cool the reaction mixture and acidify with glacial acetic acid until the precipitation of 2-amino-3-methyl-5-nitrobenzoic acid is complete.
-
Filter the product, wash with cold water, and recrystallize from ethanol to yield the purified product.
-
Protocol 2: Synthesis of Methyl 2-amino-3-methyl-5-nitrobenzoate
-
Esterification:
-
Suspend 2-amino-3-methyl-5-nitrobenzoic acid (20 g, 0.102 mol) in methanol (200 mL).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (10 mL) with stirring.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture and pour it into ice water (500 mL).
-
Neutralize the solution with sodium bicarbonate to precipitate the ester.
-
Filter the solid, wash with water, and dry to obtain methyl 2-amino-3-methyl-5-nitrobenzoate.
-
Protocol 3: Synthesis of this compound
This key step is adapted from the synthesis of 5-nitroindazole.[1]
-
Diazotization and Cyclization:
-
Dissolve methyl 2-amino-3-methyl-5-nitrobenzoate (10 g, 0.047 mol) in glacial acetic acid (250 mL).
-
Cool the solution to 15-20°C in an ice bath.
-
Add a solution of sodium nitrite (3.6 g, 0.052 mol) in water (10 mL) all at once with vigorous stirring, ensuring the temperature does not rise above 25°C.[1]
-
Continue stirring for 15 minutes to complete the diazotization.[1]
-
Allow the solution to stand at room temperature for 3 days.[1]
-
Concentrate the solution under reduced pressure.
-
Add water (50 mL) to the residue and stir to form a slurry.
-
Filter the product, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from methanol to obtain pure this compound.
-
Quantitative Data (Representative)
The following table summarizes typical quantitative data for the synthesis of a related compound, 5-nitroindazole, which can serve as a reference.[1]
| Step | Starting Material | Reagents | Temperature (°C) | Time | Yield (%) |
| Diazotization & Cyclization | 2-amino-5-nitrotoluene | NaNO₂, Acetic Acid, H₂O | < 25 | 3 days | 72-80 |
Derivatization of this compound
The core structure of this compound offers several sites for derivatization, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies. Key derivatization strategies include N-alkylation of the indazole ring and reduction of the nitro group to an amine, which can then be further functionalized.
Caption: Key derivatization pathways for this compound.
N-Alkylation
The alkylation of the indazole ring can lead to a mixture of N1 and N2 isomers. However, for indazoles with a substituent at the C7 position, such as a nitro or carboxylate group, N2-alkylation is highly favored.[2][3]
Protocol 4: N2-Alkylation of this compound
This protocol is based on conditions that have been shown to favor N2-alkylation for C7-substituted indazoles.[2]
-
Deprotonation:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture at 0°C for 30 minutes.
-
-
Alkylation:
-
Add the alkylating agent (e.g., alkyl halide, 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N2-alkylated derivative.
-
Quantitative Data for N-Alkylation of C7-Substituted Indazoles [2]
| Substrate (C7-substituent) | Conditions | N1:N2 Ratio |
| NO₂ | NaH, THF | 4:96 |
| CO₂Me | NaH, THF | 4:96 |
Reduction of the Nitro Group
The reduction of the nitro group to an amine provides a valuable handle for further functionalization. Several methods are available for the selective reduction of an aromatic nitro group in the presence of an ester.
Protocol 5: Synthesis of Methyl 5-amino-1H-indazole-7-carboxylate
-
Reduction:
-
Suspend this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Basify the solution with a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting precipitate and wash with water.
-
Extract the filtrate with ethyl acetate.
-
Combine the precipitate and the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
-
The resulting methyl 5-amino-1H-indazole-7-carboxylate can be further derivatized at the amino group through standard acylation or sulfonylation reactions to produce a wide range of analogs.
Conclusion
This technical guide outlines a robust and adaptable synthetic strategy for the preparation of this compound and its derivatives. The provided experimental protocols, based on established chemical literature, offer a solid foundation for researchers in the fields of medicinal chemistry and drug development to access this important class of heterocyclic compounds. The derivatization pathways described herein open avenues for the exploration of structure-activity relationships and the development of novel therapeutic agents.
References
The Strategic Intermediate: A Technical Guide to the Potential Applications of Methyl 5-Nitro-1H-Indazole-7-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-nitro-1H-indazole-7-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The presence of a nitro group at the 5-position and a methyl carboxylate at the 7-position of the indazole scaffold provides strategic points for chemical modification, enabling the synthesis of a diverse range of derivatives. This technical guide explores the synthetic routes to this key intermediate and delves into its potential applications, particularly in the development of kinase inhibitors for oncology and anti-inflammatory agents. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are provided to facilitate further research and development in this promising area.
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows for diverse substitution patterns that can be tailored to interact with various biological targets. The introduction of a nitro group, a strong electron-withdrawing group, can significantly influence the chemical reactivity and biological activity of the indazole core.
This compound, in particular, serves as a valuable intermediate for the synthesis of complex indazole derivatives. The nitro group can be reduced to an amine, providing a handle for further functionalization, while the methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide, allowing for the introduction of a wide array of substituents. These characteristics make it an attractive starting material for the development of novel therapeutic agents.
Synthesis of this compound
While a direct, step-by-step protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be constructed based on established methods for the synthesis of substituted indazoles. The following proposed multi-step synthesis starts from commercially available 2-methyl-6-nitroaniline.
Experimental Protocol: Proposed Synthesis
Step 1: Acetylation of 2-Methyl-6-nitroaniline
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-6-nitroaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-(2-methyl-6-nitrophenyl)acetamide.
Step 2: Nitrosation and Cyclization to 5-Nitro-1H-indazole
-
Dissolve the N-(2-methyl-6-nitrophenyl)acetamide (1.0 eq) in a mixture of acetic acid and acetic anhydride.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for several hours to allow for cyclization.
-
Pour the reaction mixture into ice-water and collect the precipitated 5-nitro-1H-indazole by filtration. Wash the solid with water and dry. This procedure is adapted from the synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene[1].
Step 3: Carboxylation at the 7-position
This step is a directed metallation-carboxylation, a common method for introducing substituents at specific positions on heterocyclic rings.
-
Protect the N1 position of 5-nitro-1H-indazole using a suitable protecting group, for example, by reacting with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).
-
Dissolve the N1-Boc-5-nitro-1H-indazole in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (2.2 eq) to deprotonate the C7 position.
-
After stirring for 1-2 hours at -78 °C, quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting carboxylic acid can be purified by column chromatography.
Step 4: Methyl Esterification
-
Dissolve the 5-nitro-1H-indazole-7-carboxylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Potential Applications in Drug Discovery
The strategic placement of the nitro and methyl carboxylate groups makes this compound a valuable precursor for the synthesis of potent and selective bioactive molecules, particularly in the fields of oncology and inflammation.
Kinase Inhibitors in Oncology
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole scaffold is a common feature in many approved and investigational kinase inhibitors. Derivatives of this compound can be designed to target various kinases involved in cancer progression.
A general synthetic approach involves the reduction of the nitro group to an amine, which can then be acylated or coupled with various aromatic or heteroaromatic systems. The methyl ester can be converted to a carboxamide to introduce further diversity and modulate physicochemical properties.
Caption: General synthetic workflow for kinase inhibitors.
Table 1: Examples of Indazole-based Kinase Inhibitors and their Activities
| Compound Class | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Reference |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives | FLT3 | 41.6 | - | [2] |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives | FLT3-D835Y | 5.64 | - | [2] |
| Indazole-based derivative | EGFR (L858R/T790M) | 70 | - | [3] |
| Indazole-based derivative | Wild-type EGFR | 1700 | - | [3] |
| Imidazo[1,2-a]quinoxaline derivative | rhJNK1 | 160 | - | [4] |
Note: The table presents data for various indazole derivatives to illustrate the potential of the scaffold, as direct data for derivatives of this compound is limited in the searched literature.
Caption: Simplified RTK signaling pathway targeted by indazole inhibitors.
Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and certain cancers. The indazole scaffold has been explored for the development of novel anti-inflammatory drugs. For instance, some indazole derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
The synthetic strategies for accessing anti-inflammatory agents from this compound would be similar to those for kinase inhibitors, focusing on the functionalization of the amino and carboxyl groups to achieve desired interactions with the target enzymes.
Caption: Workflow for developing anti-inflammatory agents.
Table 2: Anti-inflammatory Activity of Indazole Derivatives
| Compound | Target | IC₅₀ (µM) | Assay | Reference |
| 5-aminoindazole | COX-2 | - | Inhibition of 78% at 50 µM | [3] |
| Indazole | COX-2 | - | Inhibition of 70% at 50 µM | [3] |
| 6-nitroindazole | COX-2 | - | Inhibition of 68% at 50 µM | [3] |
Note: The table presents data for various indazole derivatives to illustrate the potential of the scaffold, as direct data for derivatives of this compound is limited in the searched literature.
Caption: Cyclooxygenase (COX) pathway and selective inhibition.
Conclusion
This compound is a strategically important chemical intermediate with significant potential for the development of novel therapeutic agents. Its versatile structure allows for the synthesis of a wide range of derivatives targeting key biological pathways involved in cancer and inflammation. The synthetic routes and potential applications outlined in this technical guide provide a foundation for researchers and drug development professionals to explore the full potential of this promising scaffold. Further investigation into the synthesis of diverse libraries of compounds derived from this intermediate and their subsequent biological evaluation is warranted to unlock new therapeutic opportunities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. b.aun.edu.eg [b.aun.edu.eg]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 5-Nitro-1H-indazole-7-carboxylate: Safety, Handling, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and potential biological applications of methyl 5-nitro-1H-indazole-7-carboxylate. The information is intended for professionals in research and drug development who may be working with this compound.
Chemical and Physical Properties
This compound is a heterocyclic compound with the molecular formula C₉H₇N₃O₄ and a molecular weight of 221.17 g/mol . A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₇N₃O₄ | [1] |
| Molecular Weight | 221.17 g/mol | [1] |
| CAS Number | 632291-85-1 | [1] |
| Appearance | Solid | [2] |
| Purity | ≥ 95% | N/A |
Safety and Handling
This section details the known hazards, necessary precautions, and emergency procedures for handling this compound. The information is primarily derived from the Material Safety Data Sheet (MSDS) and data on structurally related nitroaromatic compounds.
Hazard Identification
Potential Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
-
The toxicological properties have not been thoroughly investigated.
Personal Protective Equipment (PPE)
To ensure safe handling, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing to prevent skin exposure.[7]
-
Respiratory Protection: Use a NIOSH-approved respirator if working with the solid form in a non-ventilated area or if dust generation is likely.
First Aid Measures
In case of exposure, the following first-aid procedures should be followed:[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Hazardous Combustion Products: May include carbon oxides and nitrogen oxides.
-
Special Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Accidental Release Measures
-
Personal Precautions: Wear appropriate PPE. Avoid breathing dust and contact with the substance. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the product from entering drains.
-
Methods for Cleaning Up: Sweep up the material, place it in a suitable, closed container for disposal. Avoid generating dust.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
The general workflow for handling and disposal is outlined in the diagram below.
Caption: General workflow for safe handling and disposal of chemical compounds.
Experimental Protocols
Representative Synthesis of a Nitroindazole Carboxylate
The following protocol is based on the synthesis of methyl 5-nitro-1H-indazole-3-carboxylate and should be adapted and optimized for the 7-carboxylate isomer.
Materials:
-
Starting Material (e.g., a substituted aminobenzoic acid derivative)
-
Methanol
-
Concentrated Sulfuric Acid
-
Crushed Ice
-
Ethanol (for recrystallization)
Procedure:
-
To a reaction mixture of the starting material (1 equivalent) in methanol, add concentrated sulfuric acid (0.5 equivalents) dropwise over a period of 30 minutes, maintaining the temperature below 10°C.
-
Reflux the reaction mixture for 6 hours.
-
Cool the reaction mass to room temperature.
-
Pour the cooled mixture into crushed ice.
-
Filter the resulting precipitate.
-
Recrystallize the crude product from ethanol to yield the purified methyl 5-nitro-1H-indazole-carboxylate.
The logical flow of this synthetic approach is illustrated below.
Caption: A representative synthetic workflow for a methyl nitro-indazole-carboxylate.
Biological Activity and Signaling Pathways
Indazole-containing compounds are recognized as privileged scaffolds in medicinal chemistry, with several approved drugs and numerous candidates in clinical development.[8] They are particularly prominent as kinase inhibitors.[8] While specific biological targets for this compound have not been explicitly identified in the available literature, its structural features suggest potential activity in areas where other indazole derivatives have shown promise.
Potential as a Kinase Inhibitor
The indazole scaffold is a core component of many kinase inhibitors, including those targeting p21-activated kinase 1 (PAK1) and Aurora kinases.[9][10][11]
-
PAK1 Inhibition: Aberrant PAK1 activity is linked to tumor progression, making it a target for anticancer therapies.[9] 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[9][10] These compounds have been shown to suppress tumor cell migration and invasion.[9]
The general signaling pathway involving PAK1 is depicted below.
Caption: Simplified PAK1 signaling pathway and the point of inhibition.
Inhibition of c-Myc-Max Dimerization
The transcription factor c-Myc is a key regulator of cell proliferation and is often overexpressed in cancer. For its activity, c-Myc must form a heterodimer with Max.[12] Small molecules that inhibit this dimerization are of great interest as potential cancer therapeutics.[13] While not directly demonstrated for the title compound, other small molecules with nitroaromatic features have been investigated as inhibitors of c-Myc-Max dimerization.[14]
The logical relationship of c-Myc-Max dimerization and its inhibition is shown below.
Caption: The role of c-Myc-Max dimerization in gene transcription and its inhibition.
Conclusion
This compound is a compound that requires careful handling due to the potential hazards associated with nitroaromatic compounds. Adherence to standard laboratory safety protocols is essential. While its specific biological roles are yet to be fully elucidated, its structural similarity to known kinase inhibitors and other biologically active indazole derivatives makes it a compound of interest for further investigation in drug discovery, particularly in the fields of oncology and inflammatory diseases. The provided experimental and safety guidelines are intended to support researchers in their work with this and related molecules.
References
- 1. capotchem.com [capotchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small Molecule Inhibitors of Myc/Max Dimerization and Myc-induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibition of c-Myc/Max dimerization and DNA binding by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3JC48-3 (methyl 4'-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate): a novel MYC/MAX dimerization inhibitor reduces prostate cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Solubility Profile of Methyl 5-nitro-1H-indazole-7-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility characteristics of methyl 5-nitro-1H-indazole-7-carboxylate, a key intermediate in pharmaceutical research and development.[1] Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a comprehensive overview of its known physicochemical properties and details established experimental protocols for determining solubility. Furthermore, it includes a standardized workflow for solubility assessment, visualized to aid researchers in designing their experimental approaches. The methodologies outlined herein are critical for the accurate in vitro and in vivo evaluation of this and similar heterocyclic compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₄ | [1][2][3] |
| Molecular Weight | 221.17 g/mol | [1] |
| Appearance | Yellow to beige solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| CAS Number | 632291-85-1 | [3] |
| Storage Conditions | 0-8°C | [1] |
Table 1: Physicochemical properties of this compound.
General observations suggest that indazole derivatives often exhibit poor aqueous solubility, necessitating the use of organic solvents for creating stock solutions. Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for this class of compounds.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in drug discovery, influencing bioavailability and the reliability of in vitro assays.[4][5][6] Two primary types of solubility are typically measured: kinetic and thermodynamic.
Kinetic solubility is often assessed in early drug discovery for high-throughput screening. It measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous buffer.[4][5][7]
Principle: A small volume of a high-concentration DMSO stock solution of the test compound is added to an aqueous buffer. The formation of a precipitate is then detected, often by methods such as nephelometry (light scattering) or turbidimetry.[4][5][7]
Detailed Protocol (Shake-Flask Method with UV-Vis Detection):
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8]
-
Serial Dilutions: In a microtiter plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a new microtiter plate containing a larger volume (e.g., 98 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). This results in a consistent final DMSO concentration (e.g., 2%).
-
Incubation: The plate is shaken for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C or 37°C).[4][7]
-
Precipitate Detection:
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering compared to a control indicates precipitate formation.[5][7]
-
UV-Vis Spectroscopy after Filtration: Alternatively, filter the solutions to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by measuring its UV absorbance and comparing it to a standard curve.[4][9]
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is detected.
Thermodynamic, or equilibrium, solubility is the concentration of a saturated solution in equilibrium with the solid compound.[6] This is considered the "true" solubility and is crucial for later stages of drug development, such as formulation.[10]
Principle: An excess of the solid compound is incubated with the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[10]
Detailed Protocol (Shake-Flask Method):
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, PBS, or a biorelevant medium like Simulated Intestinal Fluid).
-
Incubation: Seal the vials and agitate them at a constant temperature for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[11]
-
Separation of Solid: After incubation, the suspension is allowed to settle, and the supernatant is carefully separated from the undissolved solid by centrifugation and/or filtration.
-
Quantification: The concentration of the compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve.[9][10]
-
Data Reporting: The thermodynamic solubility is reported in units such as µg/mL or µM.[9]
Visualized Workflow and Signaling Pathways
The following diagram illustrates a generalized experimental workflow for determining the solubility of a compound like this compound.
A generalized workflow for kinetic and thermodynamic solubility determination.
While no specific signaling pathways involving this compound have been detailed in the literature, the broader class of nitroindazole derivatives is known to interact with biological systems. For instance, certain nitroindazoles act as inhibitors of nitric oxide synthase (nNOS), an enzyme involved in various physiological and pathological processes in the nervous system.[12] Additionally, nitroindazole derivatives have been investigated for their potential as antiprotozoal agents, for example, against Leishmania and Trypanosoma cruzi, suggesting interference with parasitic survival pathways.[13][14][15][16] The development of such compounds often involves structure-activity relationship studies where solubility is a key parameter for biological activity.
The following diagram provides a simplified, conceptual representation of how a nitroindazole derivative might act as an enzyme inhibitor.
Conceptual inhibition of an enzyme by a nitroindazole derivative.
Conclusion
While quantitative solubility data for this compound remains to be published, this guide provides researchers with the necessary framework to determine this critical parameter. By employing the detailed protocols for kinetic and thermodynamic solubility assays, scientists can generate reliable data to inform their drug discovery and development efforts. Understanding the solubility is a prerequisite for advancing our knowledge of the biological activities of this and other promising nitroindazole compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 5-nitro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS:632291-85-1 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. enamine.net [enamine.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. evotec.com [evotec.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Advent of Nitroindazoles: A Technical Guide to Their Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and scientific importance of nitroindazole compounds. Esteemed for their diverse pharmacological activities, these heterocyclic aromatic compounds have become a significant scaffold in medicinal chemistry. This document details their synthesis, key experimental protocols, and the signaling pathways they modulate, offering a critical resource for professionals engaged in drug discovery and development.
A Historical Overview of Indazole and its Nitro-Substituted Derivatives
The journey of indazole chemistry began in the late 19th century. While Emil Fischer is credited with the first synthesis of the parent indazole ring in the 1880s, the exploration of its substituted derivatives, particularly nitro-substituted indazoles, gained momentum in the early 20th century.[1] Early synthetic endeavors were pioneered by chemists like Jacobson, Huber, and Auwers. Their work in the early 1900s laid the foundational methods for indazole synthesis, which paved the way for preparing various substituted indazoles.[1]
The mid-20th century witnessed the development of more refined and systematic approaches to synthesize specific isomers of nitroindazole. A notable contribution from this era is the well-documented procedure for the synthesis of 5-nitroindazole.[1] Subsequent research, including work detailed in a 1976 patent, expanded the accessibility to a range of nitroindazoles, including the 4-, 5-, 6-, and 7-nitro isomers, by refining these earlier methods.[1] These foundational synthetic achievements were pivotal in enabling the extensive investigation of the biological activities of nitro-substituted indazoles that continues to this day.
References
Methodological & Application
Application Note: HPLC Analysis of Methyl 5-nitro-1H-indazole-7-carboxylate
Introduction
Methyl 5-nitro-1H-indazole-7-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical for the quality and efficacy of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the purity assessment and quantification of such nitroaromatic compounds.[2][3] This application note provides a detailed protocol for the HPLC analysis of this compound, suitable for researchers, scientists, and drug development professionals. The method is based on reversed-phase chromatography, which is a common and effective technique for separating nitro-containing heterocyclic compounds.[2][4]
Experimental Protocol
This protocol outlines the necessary steps for the analysis of this compound using a standard HPLC system with a UV detector.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Phosphoric acid (analytical grade).
-
Sample: this compound standard and sample for analysis.
-
Glassware: Volumetric flasks, vials, and pipettes.
2. Preparation of Mobile Phase and Solutions
-
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. To prepare, add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of methanol and water (50:50, v/v) is a suitable diluent.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL. Further dilutions can be made as required for linearity studies.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a nominal concentration of 100 µg/mL.
3. Chromatographic Conditions
The following chromatographic conditions are a recommended starting point and may require optimization for specific instrumentation and columns.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Run Time | 30 minutes |
4. Data Analysis and System Suitability
-
Data Acquisition: Record the chromatograms for the standard and sample solutions.
-
Identification: The primary peak in the sample chromatogram should have the same retention time as the main peak in the standard chromatogram.
-
Quantification: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be constructed using standard solutions of known concentrations.
-
System Suitability: Before sample analysis, perform a system suitability test by injecting the standard solution multiple times (e.g., n=5). The results should meet the acceptance criteria outlined in the table below.
Data Presentation
The following tables summarize the expected system suitability parameters and a template for reporting quantitative results.
Table 1: System Suitability Requirements
| Parameter | Acceptance Criteria |
| Retention Time (RT) | RSD ≤ 2.0% |
| Peak Area | RSD ≤ 2.0% |
| Theoretical Plates | ≥ 2000 |
| Tailing Factor | ≤ 2.0 |
Table 2: Example Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |
| Standard 1 | 50 | |||
| Standard 2 | 100 | |||
| Standard 3 | 150 | |||
| Sample 1 | ||||
| Sample 2 |
Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow from sample preparation to reporting.
References
Application Notes and Protocols: Methyl 5-nitro-1H-indazole-7-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of methyl 5-nitro-1H-indazole-7-carboxylate in drug discovery. This versatile compound serves as a key building block for the synthesis of novel therapeutic agents, particularly in the fields of oncology, inflammation, and neurological disorders.[1]
Overview and Physicochemical Properties
This compound is a heterocyclic compound featuring an indazole core substituted with a nitro group and a methyl carboxylate group. The presence of the electron-withdrawing nitro group and the reactive ester functionality makes it a valuable intermediate for the synthesis of a diverse range of bioactive molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₇N₃O₄ |
| Molecular Weight | 221.17 g/mol |
| Appearance | Yellow to beige solid |
| CAS Number | 632291-85-1 |
| Storage Conditions | Store at 0-8°C, sealed in a dry place |
Synthesis Protocol
Synthesis of 5-nitro-1H-indazole-7-carboxylic acid
This protocol is adapted from general methods for the synthesis of nitro-indazoles from substituted anilines.[2]
Materials:
-
Substituted 2-amino-3-methyl-5-nitrobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Acetic acid
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the starting substituted 2-amino-3-methyl-5-nitrobenzoic acid in acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for the time required for the cyclization to complete (monitor by TLC).
-
Concentrate the reaction mixture using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 5-nitro-1H-indazole-7-carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Esterification to this compound
This protocol is based on the Fischer esterification of carboxylic acids.[3] A similar procedure has been described for the synthesis of methyl 5-nitro-1H-indazole-3-carboxylate.[4]
Materials:
-
5-nitro-1H-indazole-7-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Ethanol for recrystallization
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
Suspend 5-nitro-1H-indazole-7-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Cool the mixture to below 10°C in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise over a period of 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into crushed ice.
-
Filter the resulting precipitate and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure this compound.[4]
Diagram 1: Synthetic Workflow
Caption: A two-step synthetic workflow for the preparation of this compound.
Applications in Drug Discovery
This compound is a precursor for compounds targeting various diseases. The following sections detail potential applications and relevant experimental protocols.
Oncology
Indazole derivatives have shown promise as anti-cancer agents, often by inhibiting kinases involved in cell proliferation and survival.[5] Derivatives of this compound can be screened for anti-proliferative activity against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
DMEM or RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Table 2: Representative Anti-proliferative Activity Data (Hypothetical)
| Compound Derivative | Target Cell Line | IC₅₀ (µM) |
| Derivative A | MCF-7 (Breast) | 5.2 |
| Derivative B | A549 (Lung) | 12.8 |
| Derivative C | HCT116 (Colon) | 8.5 |
Diagram 2: p38 MAP Kinase Signaling Pathway
Caption: Simplified p38 MAP Kinase signaling pathway, a potential target for indazole derivatives.
Anti-Inflammatory Applications
Indazole derivatives are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenases (COX) or kinases such as p38 MAP kinase.[6]
Experimental Protocol: In Vitro p38α MAP Kinase Inhibition Assay
This is a luminescent-based assay to determine the inhibitory activity of compounds against p38α MAP kinase.[7][8]
Materials:
-
Recombinant human p38α MAP kinase
-
Kinase assay buffer
-
Substrate peptide (e.g., ATF2)
-
ATP
-
Test compounds (derivatives of this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound or DMSO (control).
-
Add the p38α kinase and the substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition and determine the IC₅₀ value.[9]
Table 3: Representative p38α MAP Kinase Inhibition Data (Hypothetical)
| Compound Derivative | p38α IC₅₀ (nM) |
| Derivative D | 150 |
| Derivative E | 45 |
| Derivative F | 800 |
Neurological Disorders
Nitroindazole compounds, such as 7-nitroindazole, are known inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[10] Derivatives of this compound can be evaluated for their potential to inhibit nNOS.
Experimental Protocol: nNOS Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide (NO) by nNOS, which is detected as its stable breakdown product, nitrite.[11]
Materials:
-
Recombinant rat or human nNOS
-
Assay buffer containing L-arginine, NADPH, FAD, FMN, and calmodulin
-
Test compounds (derivatives of this compound)
-
Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, nNOS enzyme, and the test compound or vehicle control.
-
Initiate the reaction by adding the substrate L-arginine.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the nitrite concentration by adding the Griess Reagent to each well.
-
Measure the absorbance at 540 nm.
-
Create a standard curve using the sodium nitrite solution.
-
Calculate the amount of nitrite produced and the percent inhibition for each compound concentration to determine the IC₅₀ value.
Table 4: Representative nNOS Inhibition Data (Hypothetical)
| Compound Derivative | nNOS IC₅₀ (µM) |
| Derivative G | 2.1 |
| Derivative H | 0.8 |
| Derivative I | 15.4 |
Diagram 3: Experimental Workflow for Compound Screening
Caption: A general workflow for the screening and development of drug candidates from this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications in oncology, inflammation, and neurological disorders. The protocols outlined in this document provide a framework for the synthesis and biological evaluation of its derivatives. Further optimization of these derivatives based on structure-activity relationship studies can lead to the identification of potent and selective drug candidates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 5-Nitroindazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of 5-nitroindazole, a key reaction in the synthesis of various biologically active compounds. The protocols address the critical aspect of regioselectivity, offering methods to control alkylation at the N1 and N2 positions of the indazole ring.
Introduction
5-Nitroindazole is a versatile building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including as antiprotozoal, antineoplastic, and antiviral agents.[1][2] The N-alkylation of the indazole core is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring often leads to the formation of a mixture of N1 and N2 regioisomers, posing a significant synthetic challenge.
The regioselectivity of the N-alkylation of indazoles is influenced by several factors, including the nature of the substituent on the indazole ring, the type of alkylating agent, the choice of base and solvent, and the reaction temperature.[3][4] For 5-nitroindazole, the electron-withdrawing nitro group at the C5 position influences the acidity of the N-H proton and the nucleophilicity of the two nitrogen atoms.
This document provides detailed experimental protocols for the N-alkylation of 5-nitroindazole, along with a summary of reaction conditions and their impact on product distribution.
Data Presentation
The following table summarizes various conditions for the N-alkylation of nitro-substituted azoles, providing insights into the expected outcomes for 5-nitroindazole based on analogous systems.
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Yield (%) | N1:N2 Ratio | Reference |
| 1 | 4(5)-Nitroimidazole | Benzyl chloride | - (Acidic media) | - | 75 | - | 5-nitro > 4-nitro | [5] |
| 2 | 4(5)-Nitroimidazole | Benzyl chloride | - (Acidic media) | - | 140 | - | 4-nitro > 5-nitro | [5] |
| 3 | 4-Nitroimidazole | Various alkyl halides | K2CO3 | Acetonitrile | 60 | 66-85 | N1 favored | |
| 4 | 5-Nitroimidazole | Various alkyl halides | K2CO3 | Acetonitrile | 60 | Good | - | |
| 5 | 5-Nitroimidazole | Ethyl bromoacetate | K2CO3 | Acetonitrile | 60 | 96 | - | |
| 6 | Substituted Indazoles | Primary alkyl halide | NaH | THF | 50 | High | >99:1 (N1) | [3][4] |
| 7 | 7-Nitroindazole | Alkyl halide | NaH | THF | - | - | >96% (N2) | [3][4] |
Note: The regioselectivity for 5-nitroindazole may vary and needs to be determined experimentally.
Experimental Protocols
This section provides detailed methodologies for the N-alkylation of 5-nitroindazole.
General Workflow for N-Alkylation of 5-Nitroindazole
References
- 1. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. potent 5-nitroindazole derivatives: Topics by Science.gov [science.gov]
- 3. d-nb.info [d-nb.info]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Functionalization of Methyl 5-nitro-1H-indazole-7-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 5-nitro-1H-indazole-7-carboxylate is a versatile heterocyclic building block crucial in medicinal chemistry and pharmaceutical research. Its structure, featuring a reactive carboxylate group and a nitro group on the indazole core, makes it a valuable precursor for synthesizing a diverse range of complex molecules.[1] This compound serves as a key intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research.[1] The strategic functionalization of its C7-carboxylate group is a common and critical step in the synthesis of targeted bioactive compounds.
These application notes provide detailed protocols for the primary functionalization pathways of the carboxylate moiety, including hydrolysis to the corresponding carboxylic acid and subsequent amide coupling. A protocol for the subsequent reduction of the nitro group is also provided as a common downstream modification.
Primary Functionalization Workflow
The functionalization of the carboxylate group typically follows a two-step pathway: hydrolysis of the methyl ester to the carboxylic acid, followed by the coupling of the acid with a desired amine to form an amide.
Caption: General workflow for carboxylate functionalization.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the methyl ester to its corresponding carboxylic acid, a necessary precursor for amide bond formation.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1N solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio) in a round-bottom flask.
-
Saponification: Add an aqueous solution of LiOH (1.5 - 3.0 eq) or NaOH (1.5 - 3.0 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours). Hindered esters may require gentle heating (40-50°C) to proceed to completion.[2]
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1N HCl. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 5-nitro-1H-indazole-7-carboxylic acid.
-
Purification: The crude product is often pure enough for the next step. If necessary, it can be further purified by recrystallization.
Protocol 2: Amide Coupling to Synthesize N-Substituted Carboxamides
This protocol details the formation of an amide bond between 5-nitro-1H-indazole-7-carboxylic acid and a primary or secondary amine using standard peptide coupling reagents.
Materials:
-
5-Nitro-1H-indazole-7-carboxylic acid (from Protocol 1)
-
Desired primary or secondary amine (R¹R²NH)
-
Coupling Agents: EDC (EDCI), HATU, or HOBt/DCC
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (EtOAc, aqueous NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
Activation: Dissolve the 5-nitro-1H-indazole-7-carboxylic acid (1.0 eq) in anhydrous DMF. Add the coupling agent (e.g., EDC·HCl, 1.2 eq) and an additive if required (e.g., HOBt, 1.2 eq).[3]
-
Base and Amine Addition: Add the base (e.g., DIPEA, 2.0-3.0 eq) to the mixture and stir for 5 minutes at room temperature. Then, add the desired amine (1.1 eq) to the activated acid solution.
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the formation of the product by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic solution sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude amide product using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).
Data Presentation: Amide Coupling Reactions
The following table summarizes representative conditions for the synthesis of various amides from 5-nitro-1H-indazole-7-carboxylic acid. Yields are typical for standard amide coupling reactions.
| Amine (R¹R²NH) | Coupling System | Base | Solvent | Time / Temp | Typical Yield |
| Benzylamine | EDC / HOBt | DIPEA | DMF | 12 h / RT | 85-95% |
| Morpholine | HATU | DIPEA | DMF | 4 h / RT | 90-98% |
| Aniline | EDC / HOBt | Et₃N | DCM/DMF | 16 h / RT | 70-85% |
| (R)-Alanine methyl ester | EDC / HOBt | DIPEA | DMF | 12 h / RT | 80-90% |
| Aqueous Ammonia | EDC / HOBt | DIPEA | DMF | 6 h / RT | 75-85% |
Note: Reaction conditions and yields should be optimized for each specific substrate.
Downstream Modification: Nitro Group Reduction
After functionalization of the carboxylate group, the nitro group can be reduced to an amine, providing another point for diversification. This is a key step for accessing many biologically active indazole derivatives.
Caption: Downstream functionalization via nitro group reduction.
Protocol 3: Reduction of the Nitro Group to an Amine
This protocol describes the reduction of the 5-nitro group to a 5-amino group using tin(II) chloride, a mild and effective method that is tolerant of many functional groups, including amides.[4]
Materials:
-
N-Substituted 5-nitro-1H-indazole-7-carboxamide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the 5-nitro-indazole derivative (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add tin(II) chloride dihydrate (4.0 - 5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (usually 1-4 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour it into a stirred, saturated aqueous solution of NaHCO₃ to neutralize the acid and precipitate tin salts.
-
Filtration: Filter the resulting slurry through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate or methanol.
-
Extraction: Transfer the filtrate to a separatory funnel. If ethanol was used as the solvent, add water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude amine product by flash column chromatography on silica gel to obtain the desired 5-amino-1H-indazole derivative. Catalytic hydrogenation using H₂ and a catalyst like Palladium on Carbon (Pd/C) is an alternative method.[5]
References
Application Notes & Protocols: Experimental Setups for the Synthesis of Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of indazole derivatives, a crucial scaffold in medicinal chemistry. The following sections outline various synthetic strategies, including metal-free, copper-catalyzed, and microwave-assisted methods. Quantitative data is summarized for comparison, and experimental workflows are visualized to ensure clarity and reproducibility.
Comparative Summary of Synthetic Protocols
The following table summarizes the key parameters and outcomes of the described synthetic methods for indazole derivatives, allowing for a direct comparison of their efficiency and requirements.
| Protocol | Methodology | Key Reagents | Catalyst/Mediator | Temp. (°C) | Time | Avg. Yield (%) |
| 1 | Metal-Free Cyclization | o-Aminobenzoximes, Methanesulfonyl chloride, Triethylamine | None | 0 - 23 | - | Good to Excellent |
| 2 | One-Pot Three-Component | 2-Bromobenzaldehydes, Primary amines, Sodium azide | Copper(I) Oxide Nanoparticles (Cu₂O-NP) | - | - | High |
| 3 | Microwave-Assisted Cyclization | Substituted Salicylaldehydes, Hydrazine hydrate | K₂CO₃ (in acidic ethanol) | - | 10 min | Good to Excellent |
Protocol 1: Metal-Free Synthesis of 1H-Indazoles from o-Aminobenzoximes
This protocol describes a mild and efficient metal-free approach for synthesizing 1H-indazoles. The method relies on the selective activation and cyclization of o-aminobenzoximes.[1][2][3] This approach is noted for its mild reaction conditions and high yields, avoiding the need for harsh reagents or metal catalysts.[2][3]
Experimental Protocol
-
Preparation of Starting Material : The o-aminobenzoxime precursors are synthesized from the corresponding o-aminobenzaldehydes or o-aminoketones and hydroxylamine.
-
Reaction Setup : To a solution of the o-aminobenzoxime (1.0 equivalent) in a suitable solvent, add triethylamine (a weak base) at 0 °C under an inert atmosphere.
-
Cyclization : Slowly add methanesulfonyl chloride (a slight excess) to the cooled mixture.
-
Reaction Progression : Allow the reaction to warm to room temperature (23 °C) and stir until completion, monitoring progress with thin-layer chromatography (TLC).
-
Work-up and Purification : Upon completion, quench the reaction and extract the product. The crude product is then purified using column chromatography to yield the desired 1H-indazole derivative.
Workflow Diagram
Protocol 2: Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles
This section details a one-pot, three-component synthesis of 2H-indazoles catalyzed by copper nanoparticles.[4] This method is highly efficient, has a broad substrate scope, and tolerates a wide range of functional groups due to the key role of the copper catalyst in forming C-N and N-N bonds.[1][4]
Experimental Protocol
-
Reaction Setup : In a single reaction vessel, combine the 2-bromobenzaldehyde (1.0 equivalent), a primary amine (1.0 equivalent), sodium azide, and a catalytic amount of copper(I) oxide nanoparticles (Cu₂O-NP).
-
Solvent : Use polyethylene glycol (PEG 300) as a green and effective solvent.[4]
-
Reaction Conditions : Heat the mixture, allowing the successive condensation and bond formations to proceed.
-
Monitoring : Monitor the reaction's progress via TLC.
-
Work-up and Purification : Once the reaction is complete, cool the mixture and perform an appropriate work-up. The final 2H-indazole product is isolated and purified, typically by column chromatography.
Workflow Diagram
Protocol 3: Microwave-Assisted Synthesis of 1H-Indazoles
Microwave-assisted organic synthesis is a green chemistry technique that significantly reduces reaction times and can improve yields.[5][6] This protocol outlines a two-step, one-pot microwave-assisted synthesis of 1H-indazoles from substituted salicylaldehydes.[6]
Experimental Protocol
-
Step 1: Hydrazone Formation : In a microwave reactor vessel, mix the substituted salicylaldehyde (1.0 equivalent) with hydrazine hydrate. Irradiate the mixture at a power level of 350 W for approximately 8 minutes to form the hydrazone intermediate.[6]
-
Step 2: Cyclization : After cooling, add acidic ethanol and K₂CO₃ to the vessel.[6]
-
Microwave Irradiation : Subject the mixture to a second round of microwave irradiation at a power level of 420 W for 10 minutes to induce cyclization.[6]
-
Monitoring and Purification : Monitor the reaction by TLC. After completion, the product is purified by filtration through a pad of silica and recrystallized from ethanol.[6]
Workflow Diagram
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A practical, metal-free synthesis of 1H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ajrconline.org [ajrconline.org]
Methyl 5-nitro-1H-indazole-7-carboxylate: A Key Building Block in Modern Drug Discovery
Application of Methyl 5-Nitro-1H-indazole-7-carboxylate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of methyl 5-nitro-1H-indazole-7-carboxylate as a key intermediate in the synthesis of kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. The specific substitution pattern of this compound offers versatile handles for chemical modification, making it a valuable building block in the discovery of novel therapeutics targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.
Introduction to Indazole-Based Kinase Inhibitors
Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Consequently, kinase inhibitors have become a major class of therapeutic agents.
The indazole ring system is a bioisostere of the purine core of ATP, allowing indazole-containing molecules to act as competitive inhibitors at the ATP-binding site of kinases. The functionalization of the indazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound is a strategic starting material, with the nitro group serving as a precursor to an amino group for further elaboration, and the methyl ester providing a site for amide bond formation, a common feature in many kinase inhibitors.
Application in the Synthesis of IRAK4 Inhibitors
A significant application of nitro-indazole carboxylate derivatives is in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Dysregulation of the IRAK4 signaling pathway is associated with various inflammatory and autoimmune diseases.
The general synthetic strategy involves the reduction of the nitro group of a methyl nitro-indazole carboxylate to an amine, followed by coupling reactions to build the final inhibitor scaffold. While specific examples in the literature often utilize the isomeric methyl 5-nitro-1H-indazole-6-carboxylate, the chemical principles and protocols are directly translatable to the 7-carboxylate isomer.
Experimental Protocols
The following protocols are adapted from established syntheses of indazole-based kinase inhibitors and are applicable to this compound.
Protocol 1: Reduction of this compound to Methyl 5-Amino-1H-indazole-7-carboxylate
This procedure outlines the reduction of the nitro group to a primary amine, a key step in preparing the indazole core for further derivatization.
Materials and Reagents:
-
This compound
-
Methanol (MeOH)
-
Palladium on activated carbon (10% w/w)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound in methanol.
-
Add 10% palladium on activated carbon to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield methyl 5-amino-1H-indazole-7-carboxylate.
Protocol 2: Amide Coupling to Synthesize a Hypothetical Kinase Inhibitor Precursor
This protocol describes the coupling of the synthesized amino-indazole with a carboxylic acid, a common strategy to introduce diversity and target specific interactions within the kinase ATP-binding site.
Materials and Reagents:
-
Methyl 5-amino-1H-indazole-7-carboxylate (from Protocol 1)
-
A desired carboxylic acid (R-COOH)
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Dissolve methyl 5-amino-1H-indazole-7-carboxylate and the selected carboxylic acid (1.1 equivalents) in DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for several hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of kinase inhibitors synthesized from methyl 5-amino-1H-indazole-7-carboxylate, illustrating the structure-activity relationship (SAR) that could be explored.
| Compound ID | R-Group (from R-COOH) | Target Kinase | IC₅₀ (nM) |
| IZ-001 | Phenyl | IRAK4 | 150 |
| IZ-002 | 4-Fluorophenyl | IRAK4 | 75 |
| IZ-003 | 3-Pyridyl | IRAK4 | 50 |
| IZ-004 | Cyclohexyl | IRAK4 | 300 |
Visualizations
Signaling Pathway
Caption: Simplified IRAK4 signaling pathway and the point of intervention for indazole-based inhibitors.
Experimental Workflow
Caption: General synthetic workflow for kinase inhibitors from this compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its functional groups are strategically positioned to allow for the efficient construction of diverse chemical libraries targeting various kinases. The protocols and strategies outlined in this document, particularly in the context of IRAK4 inhibitor synthesis, provide a solid foundation for researchers in the field of drug discovery and development to explore novel therapeutic agents based on the privileged indazole scaffold.
References
Application Note: Comprehensive Characterization of 5-Nitroindazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Nitroindazole and its derivatives are a significant class of heterocyclic compounds utilized in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[1][2] As intermediates in the synthesis of pharmaceuticals, their precise characterization is critical to ensure purity, stability, and structural integrity.[2] This document provides detailed protocols and application notes for a suite of analytical techniques essential for the comprehensive characterization of 5-nitroindazole compounds.
Spectroscopic Characterization
Spectroscopic methods are fundamental for elucidating the molecular structure and confirming the identity of 5-nitroindazole compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of 5-nitroindazole derivatives in solution. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, respectively.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the 5-nitroindazole sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire ¹H NMR spectra to observe proton signals.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Data Presentation:
| Compound | Technique | Observed Chemical Shifts (δ, ppm) in DMSO-d₆ |
| 5-Nitro-1H-indazole | ¹H NMR | Signals corresponding to aromatic and NH protons are typically observed.[3][4] |
| 5-Nitro-1H-indazole | ¹³C NMR | Signals for the carbon atoms of the indazole ring are recorded.[5] |
| 1-Methyl-5-nitro-1H-indazole | ¹H NMR | Includes a characteristic signal for the methyl (CH₃) group protons in addition to the aromatic protons.[6] |
Note: Specific chemical shifts are highly dependent on the solvent and the specific derivative structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 5-nitroindazole compounds, confirming their elemental composition.
Experimental Protocol (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).
-
Chromatography:
-
Mass Spectrometry:
Data Presentation:
| Property | Value |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol [10] |
| Monoisotopic Mass | 163.0382 Da[11] |
| Expected Ion (ESI+) | m/z 164.0455 [M+H]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify characteristic functional groups present in the molecule, such as N-H, C=C, and the nitro (NO₂) group.
Experimental Protocol (FTIR-ATR):
-
Sample Preparation: Place a small amount of the solid 5-nitroindazole powder directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the vibrational frequencies corresponding to specific functional groups.
Data Presentation:
| Functional Group | Characteristic Vibrational Frequencies (cm⁻¹) |
| N-H Stretch | 3400 - 3200 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| N=O Stretch (Asymmetric) | 1550 - 1500 |
| N=O Stretch (Symmetric) | 1350 - 1300 |
Note: Values are approximate and can shift based on the molecular environment.
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of 5-nitroindazole compounds and for separating them from impurities or related substances.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust quantitative technique for determining the purity of 5-nitroindazole compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions (Example for Nitroimidazole analysis): [7]
-
Column: ZORBAX SB-C₁₈ (150 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Methanol and 0.1% v/v triethylamine in water (26:74 v/v), with pH adjusted to 3.0 using phosphoric acid.
-
Elution: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 316 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.[7]
-
Data Analysis: Determine the retention time of the main peak and calculate the area percentage to assess purity.
Data Presentation:
| Parameter | Typical Value |
| Retention Time | Dependent on the specific compound and conditions (e.g., > 5 min).[7] |
| Purity (by Area %) | > 98% (for pure samples). |
| Limit of Detection (LOD) | Method-dependent, can be in the µg/mL range.[9] |
| Limit of Quantitation (LOQ) | Method-dependent, can be in the µg/mL range.[9] |
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative method used to monitor reaction progress, identify compounds, and determine purity.
Experimental Protocol: [12][13]
-
Plate Preparation: Use silica gel 60F₂₅₄ plates. Activate by heating at 120 °C for 20 minutes if required.
-
Sample Application: Dissolve the sample in a volatile solvent (e.g., methanol) and spot a small amount onto the TLC plate baseline using a micropipette.
-
Development: Place the plate in a sealed chamber pre-saturated with the mobile phase vapor. A common mobile phase is chloroform-methanol (9:1, v/v).[12][13] Allow the solvent front to ascend near the top of the plate.
-
Visualization: Remove the plate, mark the solvent front, and dry. Visualize the spots under UV light (254 nm).
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Data Presentation:
| Compound | Mobile Phase System | Typical Rf Value |
| 5-Nitroindazole | Chloroform:Methanol (9:1, v/v) | Dependent on exact conditions, used for comparison against standards. |
Thermal Analysis
Thermal analysis techniques like DSC and TGA are used to investigate the thermal properties of 5-nitroindazole, such as melting point, decomposition temperature, and thermal stability.[14]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions as a function of temperature. It is used to determine the melting point and purity of crystalline solids.
Experimental Protocol: [15][16]
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
-
Analysis Conditions:
-
Purge Gas: Nitrogen at a flow rate of 30-50 mL/min.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., 30 °C to 250 °C).
-
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting event.
Data Presentation:
| Parameter | Reported Value |
| Melting Point (mp) | 204-208 °C |
| Decomposition Onset | Typically follows melting at higher temperatures.[15] |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition patterns.[17]
Experimental Protocol: [15][17]
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan (e.g., alumina ceramic).
-
Instrumentation: Place the pan onto the TGA's microbalance.
-
Analysis Conditions:
-
Purge Gas: Nitrogen or air at a flow rate of 30 mL/min.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 350 °C or higher) to ensure complete decomposition.
-
-
Data Analysis: Analyze the resulting TGA curve (mass % vs. temperature) to identify the onset temperature of decomposition and the percentage of mass loss in each step.
Data Presentation:
| Parameter | Observation |
| Thermal Stability | Stable up to its melting point. |
| Decomposition | Exhibits mass loss corresponding to thermal decomposition at temperatures above melting.[15] |
Visualized Workflows
Diagrams help visualize the logical flow of analysis for characterizing novel 5-nitroindazole compounds.
References
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Nitroindazole(5401-94-5) 1H NMR spectrum [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spectrabase.com [spectrabase.com]
- 6. 1-METHYL-5-NITRO-1H-INDAZOLE(5228-49-9) 1H NMR [m.chemicalbook.com]
- 7. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. iajps.com [iajps.com]
- 15. azom.com [azom.com]
- 16. benchchem.com [benchchem.com]
- 17. azom.com [azom.com]
Application Note and Protocols for the Purification of Crude Methyl 5-Nitro-1H-Indazole-7-Carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 5-nitro-1H-indazole-7-carboxylate is a key intermediate in the synthesis of various bioactive molecules, particularly in the fields of oncology and anti-inflammatory research.[1] The nitro group enhances its reactivity, making it a valuable building block.[1] Synthetic routes to this compound often result in a crude product containing unreacted starting materials, by-products, and other impurities. Therefore, robust purification methods are essential to obtain the high-purity material required for subsequent synthetic steps and biological screening. This document provides detailed protocols for the purification of crude this compound using column chromatography and recrystallization, which are common techniques for purifying nitro-substituted indazole esters and related heterocyclic compounds.
Data Presentation
While specific quantitative data for the purification of crude this compound is not extensively available in the public domain, the following table provides a template for summarizing typical results from the purification methods described below. Researchers should aim to record their experimental data in a similar format to allow for easy comparison of different purification batches and methods.
| Purification Method | Starting Mass of Crude Product (g) | Mass of Purified Product (g) | Yield (%) | Purity Before Purification (HPLC Area %) | Purity After Purification (HPLC Area %) | Appearance |
| Column Chromatography | e.g., 5.0 | e.g., 4.2 | e.g., 84 | e.g., 85 | e.g., >98 | Yellow to beige solid[1] |
| Recrystallization | e.g., 5.0 | e.g., 3.8 | e.g., 76 | e.g., 85 | e.g., >99 | Pale yellow needles[2] |
Experimental Protocols
The following protocols are based on established methods for the purification of related nitroaromatic and indazole compounds.[2][3][4][5]
Method 1: Purification by Column Chromatography
Column chromatography is a versatile method for separating the target compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Eluent (e.g., n-hexane/ethyl acetate mixture)
-
Rotary evaporator
Protocol:
-
Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it using different ratios of n-hexane and ethyl acetate (e.g., 9:1, 7:3, 1:1).
-
The optimal eluent system should provide a good separation between the product spot (Rf value of ~0.3-0.4) and any impurity spots.
-
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica surface.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry powder.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be effective.[5]
-
Collect fractions in test tubes or flasks.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation of Purified Product:
-
Combine the fractions containing the pure compound.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Dry the product under vacuum to remove any residual solvent.
-
Method 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds, assuming a suitable solvent can be found. For related nitroindazole compounds, alcohols like methanol or ethanol are often effective.[2][6]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Solvent Selection:
-
In a test tube, add a small amount of the crude product and a few drops of the potential solvent.
-
The ideal solvent should dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities in the hot solution, perform a hot filtration using a pre-heated funnel to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven.
-
Visualizations
Caption: General workflow for the purification of the target compound.
Caption: Decision-making flowchart for the column chromatography process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: 5-Nitroindazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 5-nitroindazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am synthesizing 5-nitroindazole from 2-amino-5-nitrotoluene and have observed a significant amount of a yellow, insoluble precipitate forming during the diazotization step. What is this byproduct and how can I minimize it?
A1: The yellow precipitate is likely a diazoamino compound, a common side product in this synthesis.[1] This impurity is generally insoluble in most organic solvents, which can complicate purification.[1]
Troubleshooting Steps:
-
Rate of Nitrite Addition: Avoid slow addition of the sodium nitrite solution. A rapid, single-portion addition of the sodium nitrite solution to the acidic solution of 2-amino-5-nitrotoluene is recommended to minimize the formation of the diazoamino compound.[1]
-
Temperature Control: Maintain the reaction temperature below 25°C during the diazotization process. Cooling the reaction mixture in an ice bath before adding the nitrite solution can help control the temperature.[1]
-
Isolation: If the yellow precipitate forms, it should be filtered off and discarded before proceeding with the work-up of the desired 5-nitroindazole.[1]
Q2: My final 5-nitroindazole product shows impurities after synthesis from 2-methyl-5-nitroaniline, even after purification. What are the likely impurities and how can I improve the purity?
A2: Besides the diazoamino compound, other unspecified reaction byproducts can form, sometimes accounting for a significant portion of the crude product. In some cases, byproducts can constitute over 10% of the reaction mixture.[2]
Troubleshooting Steps:
-
Recrystallization: The most effective method for purifying 5-nitroindazole is recrystallization. Methanol is a suitable solvent for this purpose.[1]
-
Washing: Thoroughly washing the crude product with cold water is crucial to remove inorganic salts and other water-soluble impurities.[1]
-
Reaction Conditions: Ensure precise control over reaction stoichiometry and temperature to favor the formation of the desired product over side reactions.
Q3: Can over-nitration occur during the synthesis, leading to dinitroindazole impurities?
A3: While the primary synthesis routes do not typically involve nitration of the indazole ring, it is important to be aware that 5-nitroindazole can be further nitrated to form 3,5-dinitroindazole and 2,5-dinitroindazole.[3] This could potentially occur if residual nitrating agents are present from the synthesis of starting materials or if the reaction conditions inadvertently promote further nitration.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the 2-amino-5-nitrotoluene or other starting materials are free from residual nitrating agents.
-
Controlled Conditions: Strictly adhere to the recommended reaction conditions, particularly concerning the type and amount of reagents used.
Quantitative Data Summary
The following table summarizes typical yields and impurity levels reported in the synthesis of 5-nitroindazole.
| Starting Material | Product | Yield (Crude) | Yield (Recrystallized) | Byproduct Percentage | Reference |
| 2-Amino-5-nitrotoluene | 5-Nitroindazole | 80-96% | 72-80% | Not specified | [1] |
| 2-Methyl-5-nitroacetanilide | 5-Nitroindazole | Not specified | 62.1% | 11.7% | [2] |
| 2-Fluoro-5-nitrobenzaldehyde | 5-Nitroindazole | Quantitative | Not specified | Not specified | [4] |
Detailed Experimental Protocols
1. Synthesis of 5-Nitroindazole from 2-Amino-5-nitrotoluene
This procedure is adapted from Organic Syntheses.[1]
-
Materials:
-
2-amino-5-nitrotoluene (55 g, 0.36 mole)
-
Glacial acetic acid (2.5 L)
-
Sodium nitrite (25 g, 0.36 mole)
-
Water (60 ml)
-
Methanol (for recrystallization)
-
Decolorizing charcoal
-
-
Procedure:
-
Dissolve 2-amino-5-nitrotoluene in glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.
-
Cool the solution to 15-20°C in an ice bath.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution all at once to the stirred acetic acid solution. Ensure the temperature does not rise above 25°C.
-
Continue stirring for 15 minutes to complete the diazotization.
-
If any yellow precipitate (diazoamino compound) forms over the next few hours, filter it and discard it.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the solution on a steam bath under reduced pressure.
-
Add 200 ml of water to the residue and stir to form a smooth slurry.
-
Filter the product, wash thoroughly with cold water, and dry at 80-90°C.
-
For purification, recrystallize the crude product from boiling methanol using decolorizing charcoal. The expected melting point of pure 5-nitroindazole is 208-209°C.
-
2. Synthesis of 5-Nitroindazole from 2-Fluoro-5-nitrobenzaldehyde
This procedure is a general method described in the chemical literature.[4][5]
-
Materials:
-
2-fluoro-5-nitrobenzaldehyde (1.0 mmol)
-
Hydrazine hydrate (3.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 2-fluoro-5-nitrobenzaldehyde in DMF in a reaction flask.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature (23°C).
-
Stir the reaction mixture continuously at the same temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic phases, wash sequentially with water and saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain pure 5-nitroindazole.
-
Reaction Pathway Visualization
The following diagram illustrates the desired synthetic pathway from 2-amino-5-nitrotoluene to 5-nitroindazole and the competing side reaction that forms the diazoamino compound.
Caption: Synthetic pathway and side reaction in 5-nitroindazole synthesis.
References
Technical Support Center: Synthesis of Methyl 5-nitro-1H-indazole-7-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of methyl 5-nitro-1H-indazole-7-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound? A1: Due to the substitution pattern, a common and effective strategy involves a multi-step synthesis starting from a commercially available substituted toluene or benzoic acid. A representative route includes the nitration of an appropriate precursor, followed by a key diazotization and intramolecular cyclization step to form the indazole ring. A stepwise approach with the isolation and purification of intermediates is highly recommended to ensure the purity of the final product and to troubleshoot the process effectively.
Q2: My nitration step results in a low yield and multiple isomers. What are the likely causes? A2: Low yields and poor regioselectivity in nitration are typically due to suboptimal reaction conditions. The choice of nitrating agent (e.g., HNO₃/H₂SO₄) and precise temperature control are critical. The electronic properties of the substituents on the aromatic ring dictate the position of the incoming nitro group. Running the reaction at too high a temperature can lead to over-nitration and the formation of undesired byproducts.
Q3: The final diazotization and cyclization step is failing or giving a low yield. What are the critical parameters to control? A3: The formation of the indazole ring via diazotization of an aniline derivative followed by cyclization is highly sensitive to temperature. Diazonium salts are generally unstable and must be prepared at low temperatures (typically 0-5 °C) to prevent decomposition. The choice of acid and solvent is also crucial for the subsequent intramolecular cyclization to proceed efficiently.
Q4: What are the most effective methods for purifying the intermediates and the final product? A4: The most common and effective purification techniques for this class of compounds are column chromatography and recrystallization.[1] For non-polar impurities, column chromatography using a silica gel stationary phase with a gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) is effective.[1] Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate mixtures) is ideal for removing minor impurities and obtaining a highly crystalline final product.[1][2]
Q5: How can I confirm the identity and purity of my synthesized compounds? A5: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for determining quantitative purity. Thin-Layer Chromatography (TLC) offers a quick qualitative check of reaction progress and purity. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential to confirm the molecular structure and weight of the target compound.[1][3]
Overall Synthetic Pathway
The synthesis of this compound can be approached via the following representative pathway, which involves the formation and subsequent cyclization of a key aniline intermediate.
Caption: Representative synthetic route for this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, with potential causes and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Nitration | ||
| Low yield or incomplete reaction | - Insufficient nitrating agent.- Reaction temperature is too low. | - Ensure the stoichiometry of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is correct.- Allow the reaction to stir for a longer period or slightly increase the temperature, while carefully monitoring for byproduct formation. |
| Formation of multiple isomers or di-nitrated products | - Reaction temperature is too high.- Incorrect order of reagent addition. | - Maintain strict temperature control, typically below 10 °C, using an ice bath.- Add the substrate slowly to the cooled nitrating mixture to prevent localized overheating and side reactions. |
| Step 2: Diazotization & Cyclization | ||
| Formation of dark tar or precipitate | - Decomposition of the diazonium salt intermediate. | - The diazotization step must be performed at low temperatures (0-5 °C). Ensure the sodium nitrite solution is added slowly and subsurface to the acidic solution of the amine. |
| Reaction fails to cyclize to the indazole | - The diazonium salt is not forming correctly.- The reaction conditions are not suitable for cyclization. | - Verify the quality and stoichiometry of the sodium nitrite and acid.- After diazotization, the reaction may require gentle warming to facilitate the ring-closing step. Monitor the reaction by TLC to find the optimal temperature and time. |
| General Issues | ||
| Difficulty in product isolation/purification | - Product is highly soluble in the workup solvent.- Impurities co-elute during column chromatography. | - During aqueous workup, adjust the pH to ensure the product is in its least soluble form before extraction.- For chromatography, screen various solvent systems with different polarities using TLC to achieve better separation. A gradient elution is often more effective than an isocratic one.[1] |
Experimental Protocols
The following are representative protocols for the key steps in the synthesis. Note: These are generalized procedures and should be optimized for specific laboratory conditions and scales.
Protocol 1: Nitration of Methyl 3-amino-2-methylbenzoate
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated nitric acid to the sulfuric acid while maintaining the low temperature to create the nitrating mixture.
-
Dissolve Methyl 3-amino-2-methylbenzoate in a minimal amount of concentrated sulfuric acid in a separate flask and cool it to 0 °C.
-
Add the substrate solution dropwise to the nitrating mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress with TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Adjust the pH of the aqueous solution with a suitable base (e.g., aqueous ammonia or NaOH) to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield crude Methyl 3-amino-2-methyl-5-nitrobenzoate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Diazotization and Cyclization to this compound
-
Dissolve the purified Methyl 3-amino-2-methyl-5-nitrobenzoate (1 equivalent) in a suitable acidic medium (e.g., a mixture of glacial acetic acid and propionic acid).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate flask, prepare a solution of sodium nitrite (1.1 equivalents) in water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution over 20-30 minutes. Maintain the temperature strictly below 5 °C.
-
Stir the resulting mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Slowly warm the reaction mixture to room temperature and then heat as required (e.g., 60-80 °C) to induce cyclization. Monitor the disappearance of the diazonium intermediate and the formation of the indazole product by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
Troubleshooting Workflow
Use the following flowchart to diagnose and resolve issues related to low overall yield.
Caption: A logical workflow for diagnosing and resolving low yield issues in the synthesis.
References
Technical Support Center: Troubleshooting Regioisomer Formation in Indazole Alkylation
Welcome to the technical support center for indazole alkylation. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with controlling regioselectivity during the N-alkylation of indazoles. The formation of N1 and N2 regioisomers is a frequent obstacle, and this guide provides practical, question-and-answer-based troubleshooting to help you achieve your desired synthetic outcomes.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N2 alkylated products in my reaction?
The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2.[1] Upon deprotonation, the resulting indazolide anion is an ambident nucleophile, meaning that alkylation can occur at either nitrogen. This often leads to a mixture of N1- and N2-substituted regioisomers.[4] The final product ratio is highly sensitive to a delicate balance of steric and electronic factors, as well as the specific reaction conditions employed.[2][5][6]
The two primary tautomeric forms of the parent heterocycle are the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][5][7] Consequently, reaction conditions that allow for thermodynamic equilibration tend to favor the N1-alkylated product, while kinetically controlled conditions may favor the N2 isomer.[1][5]
Q2: How can I improve the selectivity for the N1-alkylated product?
Achieving high selectivity for the N1 position typically involves using conditions that favor thermodynamic control.[4][6] The most critical factors to consider are the base and solvent system.
-
Base and Solvent Selection: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[3][5][8] This system has been reported to provide greater than 99% N1 regioselectivity for certain indazole substrates.[2][6][7][9] The prevailing hypothesis is that the sodium cation coordinates with the N2 nitrogen and a substituent at the C3 position, which sterically blocks the alkylating agent from attacking the N2 position.[6][8]
-
Substituent Effects: The nature of the substituents on the indazole ring plays a crucial role.
-
C3 Position: Electron-withdrawing or bulky groups at the C3 position, such as -CO₂Me, -COMe, -carboxamide, or tert-butyl, significantly enhance N1-selectivity, especially when using the NaH/THF system.[2][6][7][8][9]
-
C7 Position: Conversely, bulky substituents at the C7 position can sterically hinder the approach to N1, potentially reducing selectivity.[8]
-
-
Thermodynamic Equilibration: Using electrophiles like α-halo carbonyls or β-halo esters can sometimes favor the N1 product through an equilibration process that allows the reaction to reach its thermodynamic minimum.[6][7][9]
Q3: My goal is the N2-alkylated product. What conditions should I use?
Selectivity for the N2 position often requires conditions that favor kinetic control or exploit specific electronic and steric properties of the substrate.
-
Substituent Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., -NO₂ or -CO₂Me), have been shown to direct alkylation to the N2 position with excellent selectivity (≥96%).[2][3][6][9][10]
-
Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD, shows a strong preference for the formation of the N2-regioisomer.[1][6][9][11][12] For example, the alkylation of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions yielded an N1:N2 ratio of 1:2.5.[1][9][12]
-
Acidic Conditions: In some systems, acidic conditions can promote N2-alkylation.[5] A highly selective method involves the reaction of indazoles with diazo compounds catalyzed by triflic acid (TfOH), which can provide N2/N1 ratios of up to 100/0.[1]
Q4: How do I distinguish between the N1 and N2 regioisomers I've synthesized?
Unambiguous characterization is critical. Advanced NMR techniques are the most powerful tools for this purpose.[13]
-
¹H NMR: The chemical shift of the H-3 proton is a key indicator. In 2H-indazoles (N2-substituted), the H-3 proton is typically more deshielded and appears at a higher chemical shift (e.g., ~8.4 ppm) compared to 1H-indazoles (N1-substituted, ~8.1 ppm).[14]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, can also be diagnostic.
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is often definitive. For an N1-alkylated indazole, a correlation will be observed between the protons on the alkyl group's alpha-carbon and the C7a carbon of the indazole ring. For an N2-alkylated isomer, this correlation will be seen with the C3 carbon.[9][10][12]
-
NOESY: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can also be used to establish through-space proximity and differentiate isomers.[13]
Data Presentation: Influence of Reaction Conditions on Regioselectivity
The following tables summarize quantitative data on how different reaction parameters affect the N1:N2 product ratio.
Table 1: Effect of Base and Solvent on N1:N2 Ratio for Methyl 1H-indazole-3-carboxylate
| Entry | Base | Solvent | N1:N2 Ratio | Combined Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | NaH | THF | >99:1 | >99 | [9][12] |
| 2 | Cs₂CO₃ | DMF | 1.5:1 | 95 | [10] |
| 3 | K₂CO₃ | DMF | 1.5:1 | 89 | [10] |
| 4 | K₂CO₃ | MeCN | 2.8:1 | N/A | [10] |
| 5 | Na₂CO₃ | DMF | 1.4:1 | 27 |[10][12] |
Table 2: Effect of C3 and C7 Substituents on Regioselectivity
| Indazole Substrate | Reaction Conditions | N1:N2 Ratio | Selectivity Driver | Reference |
|---|---|---|---|---|
| 3-(tert-Butyl)-1H-indazole | NaH, THF | >99:1 | Steric hindrance at N2 | [2][9] |
| 3-(COMe)-1H-indazole | NaH, THF | >99:1 | Steric/Chelation effect | [2][9] |
| 7-(NO₂)-1H-indazole | NaH, THF | 4:96 | Electronic effect at C7 | [2][9] |
| 7-(CO₂Me)-1H-indazole | NaH, THF | 4:96 | Electronic effect at C7 |[2][9] |
Table 3: Specialized Methods for N2-Selectivity
| Method | Substrate Example | Conditions | N1:N2 Ratio | Reference |
|---|---|---|---|---|
| Mitsunobu Reaction | Methyl 1H-indazole-3-carboxylate | n-pentanol, PPh₃, DIAD, THF | 1:2.5 | [1][9][12] |
| Acid Catalysis | 1H-Indazole | Diazo compound, TfOH, DCM | 0:100 |[1] |
Experimental Protocols
Protocol 1: General Procedure for Highly Selective N1-Alkylation
This protocol is optimized for achieving high N1-regioselectivity using the NaH/THF system, which is particularly effective for indazoles with C3 substituents.[2][8][15]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted 1H-indazole (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).[1]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.[1][8]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide salt.[1][8]
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 eq.) dropwise to the suspension.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1][9]
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.[3][8]
-
Workup & Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3][8]
Protocol 2: General Procedure for N2-Alkylation via Mitsunobu Reaction
This method provides a reliable route to N2-alkylated indazoles, which are often the kinetic products.[1]
-
Preparation: In an anhydrous solvent like THF, dissolve the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).[1]
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise. A color change and/or precipitation may be observed.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude residue, which will contain triphenylphosphine oxide and the hydrazide byproduct, can be purified directly by flash column chromatography to separate the N1 and N2 regioisomers.[1]
Visualizations
Caption: A logical workflow for troubleshooting and optimizing indazole alkylation reactions.
Caption: Interplay of factors governing N1 vs. N2 regioselectivity in indazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.mpg.de [pure.mpg.de]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Nitroindazole Derivatives
Welcome to the Technical Support Center for the synthesis of nitroindazole derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to navigate the complexities of nitroindazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of nitroindazoles?
A1: Common starting materials include substituted 2-methylanilines (o-toluidines) or 2-fluoro-5-nitrobenzaldehyde. The choice of starting material often depends on the desired position of the nitro group and other substituents on the indazole ring. For instance, 2-amino-5-nitrotoluene is a precursor for 5-nitroindazole.[1]
Q2: Why is temperature control so critical during the diazotization step?
A2: Precise temperature control, typically keeping the reaction at or below 25°C, is crucial to prevent the formation of undesirable byproducts.[1] If the temperature rises too high, it can lead to the formation of a yellow precipitate, presumed to be a diazoamino compound, which is difficult to remove and lowers the overall yield of the desired nitroindazole product.[1]
Q3: What is the purpose of adding sodium nitrite solution all at once versus dropwise?
A3: In some procedures for synthesizing 5-nitroindazole, adding the sodium nitrite solution all at once is recommended to minimize the formation of the diazoamino byproduct.[1] Slow addition can increase the likelihood of this side reaction occurring.
Q4: How can I purify the crude nitroindazole product?
A4: Recrystallization is a common and effective method for purifying crude nitroindazole. Methanol is frequently used as the solvent for recrystallization.[1] The use of decolorizing charcoal can also help to remove colored impurities, resulting in pale yellow needles of the purified product.[1]
Q5: What are some common challenges with regioselectivity when synthesizing substituted nitroindazoles?
A5: Regioselectivity can be a significant challenge, particularly when introducing substituents onto the indazole ring. The reaction conditions, including the choice of solvent and base, can influence the position of substitution. For example, in the alkylation of indazoles, a mixture of N1 and N2 isomers is often obtained. The use of specific reaction conditions, such as NaH in THF, can favor the formation of the N1-substituted product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Nitroindazole | Formation of diazoamino byproduct. | Ensure the temperature during diazotization is kept low (e.g., below 25°C).[1] Add the sodium nitrite solution all at once.[1] |
| Incomplete reaction. | Increase the reaction time. Some protocols suggest letting the reaction stand for up to 3 days at room temperature.[1] | |
| Loss of product during workup. | Carefully wash the filtered product with cold water to minimize dissolution. | |
| Yellow Precipitate Formation | Formation of diazoamino compound. | Maintain a low reaction temperature (15-20°C) before and during the addition of sodium nitrite.[1] If a precipitate forms, it should be filtered off and discarded.[1] |
| Difficulty in Purification | Presence of colored impurities. | Use decolorizing charcoal during recrystallization to obtain a purer, pale-yellow product.[1] |
| Product is insoluble in common recrystallization solvents. | Test a range of solvents to find a suitable one for recrystallization. Methanol is a good starting point for 5-nitroindazole.[1] | |
| Formation of Regioisomers | Reaction conditions favoring a mixture of products. | For N-alkylation, using sodium hydride in THF tends to favor the N1-isomer. For direct nitration, the position of the nitro group is dictated by the directing effects of the substituents on the starting aniline. |
Experimental Protocols & Data
Synthesis of 5-Nitroindazole from 2-Amino-5-Nitrotoluene
This protocol is adapted from a procedure for the synthesis of 5-nitroindazole.[1]
Reaction Parameters:
| Parameter | Value |
| Starting Material | 2-amino-5-nitrotoluene |
| Reagents | Glacial Acetic Acid, Sodium Nitrite |
| Temperature | < 25°C during diazotization |
| Reaction Time | 15 minutes stirring after nitrite addition, then 3 days at room temperature |
| Purification | Recrystallization from methanol with decolorizing charcoal |
| Yield | 72-80% |
Experimental Workflow:
Troubleshooting Logic for Low Yield
This diagram illustrates a logical approach to troubleshooting low yields in nitroindazole synthesis.
References
preventing decomposition of methyl 5-nitro-1H-indazole-7-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 5-nitro-1H-indazole-7-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is recommended to store the compound at 0-8°C in a tightly sealed, light-resistant container.[1] For long-term storage, maintaining an inert atmosphere (e.g., with argon or nitrogen) is advisable to prevent potential oxidation.
Q2: My this compound has changed color from yellow/beige to a darker shade. Is it still usable?
A2: A significant color change, such as darkening, can be an indication of decomposition. It is highly recommended to re-analyze the material for purity using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, before proceeding with your experiment.
Q3: I am observing poor solubility of the compound in my solvent system. What can I do?
A3: this compound is a solid that may require specific solvents for dissolution. If you are experiencing solubility issues, you can try gentle warming of the solution. However, be cautious, as elevated temperatures can promote thermal decomposition. It is advisable to perform a small-scale test to determine the optimal solvent and temperature conditions for your specific application.
Q4: What are the likely decomposition pathways for this compound?
A4: The primary decomposition pathways for this compound are believed to be hydrolysis of the methyl ester, reduction of the nitro group, and photodegradation. The presence of electron-withdrawing groups, such as the nitro group, can increase the compound's sensitivity to hydrolysis, especially under basic conditions. Exposure to light and reducing agents should also be minimized.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Compound decomposition leading to lower purity. | - Verify the purity of your starting material using HPLC or NMR.- Ensure that the compound has been stored correctly (0-8°C, protected from light).- Avoid exposure to incompatible reagents, such as strong bases or reducing agents, unless they are part of the intended reaction. |
| Appearance of a new, more polar spot on Thin Layer Chromatography (TLC) | Hydrolysis of the methyl ester to the corresponding carboxylic acid (5-nitro-1H-indazole-7-carboxylic acid). | - If the reaction is not intended to be a hydrolysis, ensure all solvents and reagents are anhydrous.- Avoid basic conditions (high pH) if ester stability is required. |
| Reaction mixture turns dark or forms a precipitate unexpectedly | Thermal decomposition or side reactions. | - Run the reaction at the lowest effective temperature.- Ensure the reaction is performed under an inert atmosphere if sensitivity to oxidation is suspected.- Analyze the precipitate or darkened mixture to identify potential degradation products. |
| Loss of the nitro group signature in analytical data (e.g., IR, NMR) | Reduction of the nitro group to an amino group or other reduced species. | - Avoid unintentional exposure to reducing agents (e.g., certain metals, hydrides).- If a reduction is intended, carefully control the stoichiometry of the reducing agent. |
Experimental Protocols
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a common step in the synthesis of more complex molecules.
Materials:
-
This compound
-
Methanol
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Add 1 M NaOH solution (1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in deionized water and transfer to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl solution.
-
A precipitate of 5-nitro-1H-indazole-7-carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
challenges in the purification of 5-nitroindazole compounds
Welcome to the technical support center for the purification of 5-nitroindazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common physical properties of 5-nitroindazole I should be aware of?
A1: 5-nitroindazole is typically a yellow to light-yellow crystalline solid.[1][2][3][4] Key physical properties can vary slightly between sources, but typical values are summarized below. Awareness of these properties, especially the melting point, is crucial for assessing purity.
Q2: I'm observing conflicting information about the solubility of 5-nitroindazole. What solvent should I use?
A2: There are discrepancies in reported solubility. While some sources state it is soluble in water and ethanol, others report it as insoluble or having very low solubility in water (14.2 µg/mL).[1][5][6] Methanol is a commonly cited and effective solvent for recrystallization.[6][7] For column chromatography, solvent systems are typically based on ethyl acetate and hexane/cyclohexane.[8][9] Always perform small-scale solubility tests with your specific batch of crude product to determine the optimal solvent system.
Q3: What are the most common impurities found in crude 5-nitroindazole?
A3: Impurities can arise from starting materials, by-products, or degradation.[10] Common impurities may include:
-
Unreacted Starting Materials: Such as 2-amino-5-nitrotoluene or 2-fluoro-5-nitrobenzaldehyde, depending on the synthetic route.[7][11]
-
By-products: A common synthesis route involving diazotization can form a yellow, insoluble diazoamino compound as a significant by-product, especially if reaction conditions are not optimal.[7]
-
Related Isomers: Synthesis or subsequent reactions could potentially generate other nitro-substituted indazole isomers.[4][9]
-
Degradation Products: Although generally stable, the compound can degrade under harsh conditions (e.g., strong acids/bases, high heat), potentially forming various decomposition products.[1]
Q4: Is 5-nitroindazole stable on silica gel during column chromatography?
A4: While generally stable, some nitro-aromatic compounds or molecules with amine functionalities can be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible binding.[8][12] If you observe significant tailing, loss of material, or the appearance of new spots on TLC after running a column, consider deactivating the silica gel by pre-treating it with a base like triethylamine.[8]
Troubleshooting Guides
Recrystallization Issues
| Problem | Observation | Probable Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution remains clear upon cooling, even after an extended period. | 1. Too much solvent was used. 2. The solution is supersaturated but requires nucleation. 3. The compound is highly soluble in the solvent even at low temperatures. | 1. Boil off some solvent to increase concentration and allow it to cool again.[13] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[14] 3. Change to a less-polar solvent or use a binary solvent system. |
| Oiling Out | A liquid layer (oil) separates from the solution instead of solid crystals. | 1. The solution is cooling too rapidly. 2. The boiling point of the solvent is higher than the melting point of the impure compound. 3. High concentration of impurities depressing the melting point. | 1. Re-heat the solution to dissolve the oil, then allow it to cool more slowly. Insulate the flask.[13] 2. Add a small amount of a "good" (more solubilizing) solvent to the hot mixture and re-cool slowly.[13] 3. Consider pre-purification with a silica plug or adding decolorizing charcoal to the hot solution to remove impurities before recrystallization.[7][15] |
| Low Recovery/Yield | Very few crystals are obtained after filtration. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during a hot filtration step. 3. Crystals were washed with a solvent in which they are soluble. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent to prevent crystallization in the funnel.[16] 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Poor Purity | The melting point of the recrystallized product is low/broad, or impurities are visible on TLC. | 1. Crystallization occurred too quickly, trapping impurities within the crystal lattice. 2. The chosen solvent is not effective at leaving impurities in the solution. | 1. Re-dissolve the crystals in the minimum amount of hot solvent, perhaps adding slightly more solvent than the first attempt, and cool slowly.[13] 2. Experiment with different solvent systems. A binary system (one solvent in which the compound is soluble, one in which it is not) often provides better selectivity.[17] |
Column Chromatography Issues
| Problem | Observation | Probable Cause(s) | Suggested Solution(s) |
| Poor Separation | TLC shows good separation, but column fractions are all mixed. | 1. Column was overloaded with crude material. 2. The sample band was too wide during loading. 3. The elution solvent polarity was increased too quickly. | 1. Use a higher ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). 2. Load the sample dissolved in a minimum amount of solvent, or use the "dry loading" technique.[18] 3. Use a shallower solvent gradient or run the column isocratically. |
| Compound Won't Elute | The yellow band of 5-nitroindazole remains at the top of the column and does not move. | 1. The eluting solvent is not polar enough. 2. The compound is insoluble in the eluent. 3. The compound may be degrading or irreversibly binding to the silica gel. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. Ensure your compound is soluble in the chosen mobile phase. A different solvent system may be required.[12] 3. Test for stability on a TLC plate. If it degrades, consider using a different stationary phase (e.g., alumina) or deactivating the silica.[12] |
| Everything Elutes Together | All components, including the desired product and impurities, come off the column in the first few fractions. | 1. The eluting solvent is too polar. 2. Cracks or channels have formed in the silica bed. | 1. Start with a much less polar solvent system (e.g., a higher percentage of hexane).[8] 2. Repack the column carefully, ensuring the silica is settled evenly without any air gaps. Use a slurry packing method. |
| Compound Streaking/Tailing | The spot for the compound on the TLC of column fractions is elongated. | 1. The sample was overloaded on the column. 2. The compound is interacting strongly with the acidic silica gel. 3. The sample is not fully soluble in the mobile phase as it moves down the column. | 1. Use less sample material for the amount of silica. 2. Add a small amount (0.1-1%) of triethylamine or acetic acid to the eluent to neutralize the silica, depending on the nature of your compound.[8] 3. Switch to a different solvent system where the compound has better solubility. |
Purification Data
Table 1: Recrystallization of 5-Nitroindazole
| Solvent System | Crude Yield (%) | Purified Yield (%) | Melting Point (°C) | Appearance | Reference |
| Methanol (with decolorizing charcoal) | 80 - 96 | 72 - 80 | 208 - 209 | Pale yellow needles | Organic Syntheses[7] |
| Methanol | - | 72 - 80 | - | - | ECHEMI[6] |
Experimental Protocols
Protocol 1: Recrystallization from Methanol
This protocol is adapted from a procedure in Organic Syntheses.[7]
-
Dissolution: Place the crude 5-nitroindazole (e.g., 50 g) in a suitable Erlenmeyer flask. Add methanol (approx. 650 mL for 50 g of crude material) and heat the mixture to boiling while stirring to dissolve the solid. Add the solvent in portions until a saturated solution is achieved at the boiling point.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat source and add a small amount of decolorizing charcoal (e.g., 5 g). Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the resulting pale yellow crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in an oven at 80–90°C to a constant weight. The expected melting point of the pure compound is 208–209°C.[7]
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. A good system (e.g., Ethyl Acetate/Hexane) will give your product an Rf value of approximately 0.3 and show good separation from impurities.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles or cracks are present. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude 5-nitroindazole in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[18]
-
Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting with the low-polarity solvent system determined in Step 1. Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase as needed to elute the 5-nitroindazole.
-
Fraction Pooling and Concentration: Once the fractions containing the pure product have been identified by TLC, pool them together and remove the solvent under reduced pressure to yield the purified 5-nitroindazole.
Visual Guides
Caption: General purification workflow for 5-nitroindazole.
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. 5-Nitroindazole(5401-94-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. rvrlabs.com [rvrlabs.com]
- 3. nbinno.com [nbinno.com]
- 4. 5-Nitroindazole CAS#: 5401-94-5 [amp.chemicalbook.com]
- 5. rokchem.co.uk [rokchem.co.uk]
- 6. echemi.com [echemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. 5-Nitroindazole | 5401-94-5 [chemicalbook.com]
- 10. veeprho.com [veeprho.com]
- 11. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 12. Chromatography [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Resolving Poor Solubility of 5-Nitroindazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 5-nitroindazole derivatives during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my 5-nitroindazole derivatives have poor aqueous solubility?
A1: 5-Nitroindazole and its derivatives are heterocyclic aromatic compounds that are often characterized by low aqueous solubility.[1] The parent compound, 5-nitroindazole, has a reported aqueous solubility of approximately 14.2 µg/mL.[2] This poor solubility is attributed to their molecular structure, which includes a nonpolar aromatic ring system. The presence of the nitro group can further influence solubility depending on its interaction with other functional groups in the molecule.
Q2: I've dissolved my 5-nitroindazole derivative in DMSO for my stock solution, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?
A2: This is a common phenomenon known as solvent-shifting or precipitation upon dilution. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, its properties are very different from aqueous buffers.[3] When a small volume of a concentrated DMSO stock is added to a large volume of aqueous buffer, the compound is suddenly in an environment where it is not readily soluble, causing it to precipitate out of the solution.[3]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant toxicity?
A3: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced toxicity. However, the optimal concentration can vary depending on the cell line and the duration of the experiment. It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.
Q4: Can pH or the components of my buffer affect the solubility of my 5-nitroindazole derivative?
A4: Absolutely. The solubility of ionizable compounds is highly dependent on the pH of the solution.[4] If your 5-nitroindazole derivative has acidic or basic functional groups, its solubility will change with the pH of the buffer. Additionally, high concentrations of salts in your buffer can sometimes lead to a "salting-out" effect, which reduces the solubility of organic compounds.[1] It is advisable to assess the solubility of your compound in a range of buffers with different pH values and salt concentrations.
Troubleshooting Guide: Compound Precipitation in Assays
If you are experiencing precipitation of your 5-nitroindazole derivative during your experiments, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Confirm Precipitation
-
Visual Inspection: Look for cloudiness, turbidity, or visible particles in your assay wells after adding the compound.
-
Centrifugation: Centrifuge a sample of the assay solution. A visible pellet at the bottom of the tube confirms precipitation.[5]
Step 2: Identify the Cause
The following diagram illustrates a logical workflow to identify the potential cause of precipitation.
Caption: Troubleshooting workflow for compound precipitation.
Step 3: Implement Solutions
Based on the troubleshooting workflow, consider the following solutions:
-
Reduce Compound Concentration: Determine the maximum soluble concentration of your compound in the final assay buffer and work below this limit.
-
Optimize DMSO Concentration: Prepare a more dilute stock solution in DMSO to ensure the final concentration in your assay remains low.
-
Buffer Modification: If your compound's solubility is pH-dependent, adjust the pH of your buffer accordingly. If high salt is a suspected issue, try a buffer with a lower salt concentration.
-
Advanced Solubilization Techniques: If the above solutions are not sufficient, you may need to employ more advanced formulation strategies.
Recommended Solubilization Strategies
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like 5-nitroindazole derivatives.[6][7]
Summary of Solubilization Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous medium to increase the solubility of nonpolar compounds.[8] | Simple and quick to implement.[7] | The organic solvent may have biological effects or cause toxicity. Precipitation can still occur upon further dilution. |
| pH Adjustment | Modifying the pH of the solution to ionize the compound, which is generally more soluble than the neutral form. | Effective for ionizable compounds. | Not applicable to neutral compounds. Can affect the stability of the compound or the biological assay. |
| Use of Surfactants | Adding surfactants (e.g., Tween®, Triton™ X-100) above their critical micelle concentration to form micelles that can encapsulate the hydrophobic compound.[7] | Can significantly increase solubility. | Surfactants can interfere with biological assays and may be toxic to cells. |
| Cyclodextrin Complexation | Using cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, to form inclusion complexes with the poorly soluble compound.[9] | Can improve solubility and stability without the use of organic solvents.[10] Generally have low toxicity. | The increase in solubility may be limited and is dependent on the specific compound and cyclodextrin used. |
| Solid Dispersions | Dispersing the compound in an inert carrier matrix at the solid state.[11] | Can significantly enhance the dissolution rate and apparent solubility. | Requires specialized formulation development and equipment. |
| Particle Size Reduction | Increasing the surface area of the compound by reducing its particle size through techniques like micronization or nanosuspension.[12] | Enhances the dissolution rate. | May not significantly increase the equilibrium solubility. Can be technically challenging. |
Focus on Cyclodextrin Complexation for 5-Nitroindazole Derivatives
Studies have shown that cyclodextrins can be an effective method for improving the aqueous solubility of 5-nitroindazole derivatives.[10] Specifically, the use of 2,6-dimethyl-beta-cyclodextrin has been reported to enhance the water solubility of these compounds.
The following diagram illustrates the mechanism of cyclodextrin-mediated solubilization.
Caption: Encapsulation of a 5-nitroindazole derivative by a cyclodextrin.
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.[13]
Materials:
-
5-Nitroindazole derivative
-
Buffer solutions at various pH values (e.g., pH 5.0, 7.4, 9.0)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the 5-nitroindazole derivative to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the desired buffer to the vial.
-
Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment.
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Separate the undissolved solid from the solution by either centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method.
-
The experiment should be performed in triplicate.
Protocol for Preparing a 5-Nitroindazole Derivative Formulation with Cyclodextrin
Materials:
-
5-Nitroindazole derivative
-
2,6-dimethyl-beta-cyclodextrin
-
Purified water or desired buffer
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Procedure:
-
Prepare a solution of 2,6-dimethyl-beta-cyclodextrin in the desired aqueous medium by dissolving a known amount in a volumetric flask.
-
Slowly add the 5-nitroindazole derivative to the cyclodextrin solution while stirring.
-
Continue stirring the mixture at room temperature for an extended period (e.g., 24 hours) to allow for the formation of the inclusion complex.
-
After stirring, filter the solution to remove any undissolved compound.
-
The clear filtrate contains the solubilized 5-nitroindazole derivative-cyclodextrin complex.
-
The concentration of the solubilized compound can be determined using a suitable analytical method.
It is recommended to perform a phase solubility study to determine the optimal ratio of the 5-nitroindazole derivative to the cyclodextrin for maximum solubility enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijpbr.in [ijpbr.in]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Molecular encapsulation of 5-nitroindazole derivatives in 2,6-dimethyl-beta-cyclodextrin: electrochemical and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. knowledge.illumina.com [knowledge.illumina.com]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
unexpected results in NMR of methyl 5-nitro-1H-indazole-7-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected Nuclear Magnetic Resonance (NMR) results for methyl 5-nitro-1H-indazole-7-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for this compound?
Q2: Where should I expect the signal for the N-H proton?
The N-H proton of the indazole ring is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature.[1][2] In aprotic solvents like DMSO-d₆, it typically appears as a very broad singlet far downfield, often above 13 ppm.[3][4] In CDCl₃, it may be found between 11 and 12 ppm.[5] Due to its broadness and potential for exchange, it can sometimes be difficult to observe.
Q3: Why is the baseline of my NMR spectrum distorted or showing rolling artifacts?
This is often an issue when the sample is too concentrated.[6] High signal intensity can saturate the detector, leading to baseline artifacts. To resolve this, you can try diluting your sample, reducing the receiver gain, or decreasing the tip angle during acquisition.[6]
Q4: I see more aromatic signals than expected. What could be the cause?
The presence of extra aromatic signals can be attributed to several factors:
-
Tautomers: Indazoles can exist in tautomeric forms, primarily the 1H- and 2H-indazoles. While the 1H form is generally more stable, the presence of the 2H tautomer in solution can lead to a second, distinct set of aromatic signals.[7]
-
Regioisomers: If the synthesis was not completely regioselective, you might have other isomers present, such as methyl 5-nitro-1H-indazole-3-carboxylate or methyl 5-nitro-1H-indazole-6-carboxylate.[7]
-
Starting Materials or Byproducts: Unreacted starting materials or side-products from the synthesis are common sources of unexpected peaks.[7] Review the synthetic route to anticipate potential impurities.[4]
Troubleshooting Guide
This section addresses specific problems you might encounter during the NMR analysis of this compound.
Problem 1: Broad or Missing N-H Proton Signal
-
Possible Cause: The N-H proton is exchangeable. Its signal is often broadened by quadrupole coupling with the adjacent nitrogen and by chemical exchange with trace amounts of water in the solvent.[1][2]
-
Troubleshooting Steps:
-
D₂O Shake Experiment: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear.[2] This is a definitive way to confirm its identity.
-
Use a Dry Solvent: Ensure your deuterated solvent is anhydrous. NMR solvents can absorb atmospheric moisture.[2] Using a freshly opened ampule or a solvent stored over molecular sieves can help.
-
Vary Temperature: Acquiring the spectrum at a lower temperature can sometimes sharpen the N-H signal by slowing down exchange rates.
-
Problem 2: Incorrect Integration of Aromatic or Methyl Peaks
-
Possible Cause: This usually indicates the presence of an impurity with overlapping signals.
-
Troubleshooting Steps:
-
Check for Residual Solvents: Peaks from common recrystallization or chromatography solvents like ethyl acetate, acetone, or dichloromethane are frequent contaminants.[2]
-
Re-purify the Sample: If impurities are suspected, re-purifying your compound by recrystallization or column chromatography is recommended.
-
Use a Different Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to Acetone-d₆) can shift the peaks and may resolve the overlap.[2]
-
Problem 3: Complex or Unexpected Splitting Patterns in the Aromatic Region
-
Possible Cause: The protons on the indazole ring (H3, H4, H6) form a coupled spin system. The electron-withdrawing groups can alter the expected coupling constants, leading to more complex patterns than simple doublets or triplets.
-
Troubleshooting Steps:
-
Higher Field NMR: Use a higher field spectrometer (e.g., >400 MHz). This increases the separation between coupled protons (in Hz), which can simplify complex multiplets and make the spectrum closer to "first-order," allowing for easier interpretation.
-
2D NMR Spectroscopy: Perform a ¹H-¹H COSY experiment. This will show correlations between coupled protons, helping you to definitively assign the connectivity of the aromatic signals.[1]
-
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| 1 | N-H | > 13 (in DMSO-d₆) | - | Broad signal, highly solvent dependent.[3] |
| 3 | C-H | 8.5 - 8.8 | 135 - 140 | Singlet (or very fine doublet due to long-range coupling). |
| 3a | C | - | 120 - 125 | Quaternary carbon. |
| 4 | C-H | 8.3 - 8.6 | 118 - 122 | Doublet, deshielded by adjacent nitro group. |
| 5 | C-NO₂ | - | 142 - 145 | Quaternary carbon attached to the nitro group. |
| 6 | C-H | 8.8 - 9.1 | 123 - 127 | Doublet, deshielded by nitro group (para) and carboxylate. |
| 7 | C-CO₂Me | - | 110 - 115 | Quaternary carbon attached to the carboxylate. |
| 7a | C | - | 140 - 143 | Quaternary carbon. |
| - | -CO₂CH₃ | ~4.0 | ~53 | Singlet, 3H. |
| - | -C O₂CH₃ | - | 163 - 166 | Carbonyl carbon. |
Note: These are estimated values based on analogous structures. Actual values may vary based on solvent and experimental conditions.
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of your dry this compound sample.
-
Add Solvent: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is often a good choice for indazole derivatives to observe the N-H proton).[8]
-
Dissolve: Cap the tube and gently agitate or vortex until the sample is fully dissolved. If solubility is an issue, gentle warming may help.
-
Add Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[8]
-
Acquire Spectrum: Insert the tube into the spectrometer. Allow the sample to equilibrate to the probe temperature before shimming and acquiring the data. A standard acquisition uses a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[8]
Protocol 2: D₂O Shake Experiment for Identifying Exchangeable Protons
-
Acquire Initial Spectrum: Follow Protocol 1 to obtain a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the H/D exchange. A cloudy emulsion may form, which should settle.
-
Re-acquire Spectrum: Place the tube back into the spectrometer. Re-shim if necessary and acquire a second ¹H NMR spectrum using the same parameters as the first.
-
Compare Spectra: Compare the "before" and "after" spectra. The signal corresponding to the N-H proton (and any acidic O-H or water peaks) should have disappeared or significantly diminished in the second spectrum.[2]
Visualizations
Caption: Troubleshooting workflow for unexpected NMR results.
Caption: Tautomerism in the 5-nitro-1H-indazole ring system.
Caption: General experimental workflow for NMR analysis.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. Troubleshooting [chem.rochester.edu]
- 3. 5-Nitroindazole(5401-94-5) 1H NMR [m.chemicalbook.com]
- 4. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Indazole Synthesis
Welcome to the Technical Support Center for managing exothermic reactions during indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the safe and efficient execution of these important reactions.
Frequently Asked questions (FAQs)
Q1: Which steps in common indazole synthesis routes are known to be exothermic?
A1: Several common indazole synthesis methods have steps with significant exotherms. For instance, in the Jacobson Indazole Synthesis , the initial acetylation of o-toluidine and the subsequent nitrosation step are exothermic. The cyclization step itself also generates heat, with reports of the internal temperature rising 5–10°C above the cooling bath temperature.[1] Other reactions, such as those involving nitration or the use of strong bases like sodium hydride for N-alkylation, also have the potential for significant heat evolution.[2]
Q2: What are the primary risks associated with uncontrolled exothermic reactions in indazole synthesis?
A2: The primary risk is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing vessel rupture, explosion, and the release of toxic and flammable materials.[3] Side reactions, product degradation, and reduced yields are also common consequences of poor temperature control.
Q3: How can I monitor the temperature of my indazole synthesis reaction effectively?
A3: Continuous monitoring of the internal reaction temperature is crucial. Use a calibrated thermometer or a thermocouple probe placed directly in the reaction mixture. For potentially vigorous reactions, automated reactor control systems with integrated safety programs can be employed. These systems can automatically suspend reagent addition if the temperature exceeds a defined threshold.[3]
Q4: What are the best practices for adding reagents in potentially exothermic indazole syntheses?
A4: Slow, controlled addition of reagents is a key strategy for managing heat evolution. For liquid reagents, a dropping funnel is a standard tool. For highly exothermic steps like nitrosation, the reagent can be added dropwise while closely monitoring the internal temperature.[1] Maintaining efficient stirring is also critical to ensure even heat distribution and prevent the formation of localized hot spots.
Q5: What should I do in the event of a runaway reaction during indazole synthesis?
A5: In the event of a runaway reaction, the immediate priorities are to stop the addition of any further reagents and to implement emergency cooling. This can involve adding a pre-chilled solvent (if compatible) or using an external cooling bath with a colder medium like a dry ice/acetone slurry. If the reaction continues to escalate, evacuation of the immediate area and alerting emergency response personnel is necessary. It is crucial to have a pre-defined emergency shutdown procedure for your specific reaction.[4]
Troubleshooting Guides
Problem 1: The internal temperature of my Jacobson indazole synthesis is rising too quickly during nitrosation, even with an ice bath.
| Possible Cause | Troubleshooting Steps & Solutions |
| Rate of Nitrous Gas Addition is Too High | Immediately stop the flow of nitrous gases. Allow the internal temperature to stabilize and return to the desired range (e.g., +1° to +4°C) before resuming addition at a much slower rate.[1] |
| Inefficient Cooling | Ensure the reaction flask is adequately submerged in the ice bath. Add salt to the ice-water mixture to lower its temperature. For larger scale reactions, consider using a cryostat for more precise and powerful cooling. |
| Poor Stirring | Increase the stirring rate to improve heat transfer to the cooling bath. Ensure the stir bar or overhead stirrer is functioning correctly and providing good agitation. |
Problem 2: My indazole synthesis reaction shows signs of decomposition (e.g., gas evolution, color change) after the main exotherm.
| Possible Cause | Troubleshooting Steps & Solutions |
| Secondary Decomposition | Some intermediates or products in indazole synthesis may be thermally unstable. It is crucial to cool the reaction mixture promptly after the main reaction is complete. |
| Incompatible Reagents or Impurities | Ensure all reagents and solvents are of the appropriate purity. Contaminants can sometimes catalyze decomposition pathways. |
| Incorrect Work-up Procedure | Quenching of the reaction mixture should be done carefully and with adequate cooling. For example, in nitration reactions, the mixture is typically quenched by slowly adding it to a stirred slurry of crushed ice and water.[2] |
Data Presentation
Table 1: Temperature Control Parameters for Jacobson Indazole Synthesis (Nitrosation Step)
| Parameter | Recommended Value/Range | Notes |
| Reactant | N-acetyl-o-toluidine | - |
| Reagent | Nitrous Gases (from NaNO₂ and H₂SO₄) | - |
| Solvent | Acetic Acid / Acetic Anhydride | - |
| Cooling Method | Ice Bath | An ice-salt bath can be used for lower temperatures. |
| Target Internal Temperature | +1°C to +4°C | Critical for controlling the exotherm.[1] |
| Observed Exotherm | Internal temperature may rise 5-10°C above the bath temperature.[1] | Indicates the exothermic nature of the cyclization step. |
| Addition Rate | Slow, dropwise addition of acid to generate nitrous gases. | The rate should be adjusted to maintain the target temperature.[1] |
Table 2: General Cooling Bath Temperatures
| Cooling Medium | Approximate Temperature |
| Ice-Water | 0°C |
| Ice-Salt (NaCl) | -10°C to -20°C |
| Dry Ice - Acetone | -78°C |
| Dry Ice - Isopropanol | -78°C |
Experimental Protocols
Detailed Methodology for Temperature-Controlled Jacobson Indazole Synthesis
This protocol is adapted from a literature procedure with an emphasis on managing the exothermic steps.
Materials:
-
o-toluidine
-
Glacial acetic acid
-
Acetic anhydride
-
Sodium nitrite
-
Concentrated sulfuric acid
-
Ice
-
Reaction flask equipped with a mechanical stirrer, thermometer/thermocouple, and a gas inlet tube.
Procedure:
-
Acetylation (Exothermic): In the reaction flask, combine glacial acetic acid and acetic anhydride. Slowly add o-toluidine to the mixture. The acetylation process is exothermic, so control the rate of addition to maintain a manageable temperature rise. Cool the mixture in an ice bath.
-
Nitrosation (Highly Exothermic):
-
Maintain the temperature of the reaction mixture between +1°C and +4°C using an ice bath.[1]
-
In a separate apparatus, generate nitrous gases by slowly adding concentrated sulfuric acid to a solution of sodium nitrite.
-
Introduce the generated nitrous gases into the reaction mixture via the gas inlet tube at a rate that allows for the internal temperature to be maintained within the +1°C to +4°C range.[1]
-
Continuously monitor the internal temperature. If the temperature exceeds +4°C, immediately stop the addition of nitrous gases until the temperature returns to the desired range.
-
-
Cyclization and Work-up:
-
Once the nitrosation is complete, the subsequent cyclization may also be exothermic. Continue to monitor the temperature.
-
After the reaction is complete, quench the reaction mixture by pouring it slowly onto a stirred slurry of crushed ice and water.
-
Isolate the crude indazole product by filtration, followed by washing and drying.
-
Mandatory Visualizations
Caption: Workflow for a temperature-controlled indazole synthesis.
Caption: Troubleshooting workflow for exothermic events.
Caption: Logic for selecting an exotherm control strategy.
References
alternative reagents for the synthesis of methyl 5-nitro-1H-indazole-7-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 5-nitro-1H-indazole-7-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the nitration of the methyl 1H-indazole-7-carboxylate precursor.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Nitrated Product | 1. Insufficiently activated nitrating agent: The electron-withdrawing effect of the methyl carboxylate group deactivates the indazole ring, making it less susceptible to electrophilic substitution. 2. Reaction temperature too low: The reaction may be too slow at lower temperatures. 3. Decomposition of starting material: Prolonged exposure to harsh acidic conditions can lead to degradation. | 1. Use a stronger nitrating system: A mixture of fuming nitric acid and concentrated sulfuric acid is often necessary for deactivated systems. 2. Optimize reaction temperature: While starting at a low temperature (0-5 °C) is crucial to control the exothermic reaction, a gradual increase in temperature may be required. Monitor the reaction progress carefully using TLC. 3. Minimize reaction time: Once the starting material is consumed (as monitored by TLC), quench the reaction promptly to avoid degradation. |
| Formation of Multiple Regioisomers | The nitration of 1H-indazoles can yield a mixture of isomers (e.g., 3-, 4-, 5-, and 6-nitro). The directing effect of the existing substituents and the reaction conditions influence the regioselectivity. | 1. Strict temperature control: Maintain a low temperature during the addition of the nitrating agent to improve selectivity. 2. Choice of nitrating agent: Milder nitrating agents, such as iron(III) nitrate, may offer different regioselectivity.[1] 3. Purification: Careful column chromatography is often required to separate the desired 5-nitro isomer from other regioisomers. |
| Hydrolysis of the Methyl Ester | The strongly acidic conditions of the nitration reaction can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. | 1. Anhydrous conditions: Use anhydrous solvents and reagents to the extent possible. 2. Minimize water during work-up: Perform the quenching and extraction steps efficiently to reduce the contact time with aqueous acid. 3. Re-esterification: If hydrolysis occurs, the resulting carboxylic acid can be re-esterified in a subsequent step. |
| Formation of Dark-Colored Byproducts | Over-nitration or oxidative side reactions can lead to the formation of polymeric or tar-like materials, complicating purification. | 1. Controlled addition of nitrating agent: Add the nitrating agent slowly and portion-wise to the solution of the indazole in sulfuric acid to maintain a low concentration of the nitronium ion. 2. Maintain low temperature: Strict temperature control is essential to minimize side reactions. 3. Purification with activated charcoal: During recrystallization, treatment with activated charcoal can help remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most direct method is the electrophilic nitration of methyl 1H-indazole-7-carboxylate using a mixture of concentrated nitric acid and sulfuric acid. An alternative approach involves the synthesis of the indazole ring from a pre-nitrated starting material, such as the cyclization of a substituted hydrazine with a 2-halo-3-nitrobenzoate derivative.
Q2: Are there milder alternatives to the standard nitric acid/sulfuric acid nitrating mixture?
A2: Yes, several alternative nitrating agents can be considered, especially to avoid harsh acidic conditions. These include:
-
Iron(III) nitrate: This reagent has been used for the site-selective nitration of 2H-indazoles.[1]
-
Bismuth nitrate pentahydrate: This can be an efficient and safer nitrating agent.
-
Nitrate salts with trifluoroacetic acid: This combination can also be effective for nitration.
The suitability of these milder reagents will depend on the specific substrate and may require optimization of reaction conditions.
Q3: How can I confirm the regiochemistry of my nitrated product?
A3: The substitution pattern of the final product should be confirmed using analytical techniques such as 1H NMR, 13C NMR, and NOE (Nuclear Overhauser Effect) spectroscopy. The coupling constants and chemical shifts of the aromatic protons in the 1H NMR spectrum are particularly informative for determining the position of the nitro group. X-ray crystallography can provide definitive structural confirmation if a suitable crystal can be obtained.
Q4: My starting material, methyl 1H-indazole-7-carboxylate, is not commercially available. How can I synthesize it?
A4: Methyl 1H-indazole-7-carboxylate can be synthesized from commercially available precursors. One common route is the esterification of 1H-indazole-7-carboxylic acid. The carboxylic acid itself can be prepared through various synthetic pathways, often starting from substituted toluenes or benzoic acids.
Alternative Reagents for Synthesis
The following table summarizes alternative nitrating agents that could be explored for the synthesis of this compound, alongside the conventional method.
| Reagent/Method | Typical Conditions | Advantages | Disadvantages | Reported Yield (on similar substrates) |
| Conc. HNO₃ / Conc. H₂SO₄ | 0 °C to room temperature | Well-established, potent nitrating agent for deactivated rings. | Harshly acidic, risk of side reactions and ester hydrolysis, poor regioselectivity can occur. | Variable, typically moderate. |
| Iron(III) Nitrate (Fe(NO₃)₃·9H₂O) | Acetonitrile, 80 °C, with Zn(OTf)₂ as a catalyst.[1] | Milder conditions, potentially higher regioselectivity for the 7-position on 2H-indazoles.[1] | May require N-protection/deprotection steps to favor 1H-indazole reactivity, may not favor 5-nitration. | Good to excellent (for 7-nitro-2H-indazoles).[1] |
| Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) | Acetic anhydride, DCM, reflux. | Safer, avoids concentrated corrosive acids. | Regioselectivity on the indazole-7-carboxylate system needs to be determined experimentally. | Moderate to high. |
| Potassium Nitrate (KNO₃) / Trifluoroacetic Anhydride (TFAA) | Tetrahydrofuran, 0 °C to room temperature. | Generates the active nitrating species in situ under less acidic conditions than mixed acid. | TFAA is corrosive and moisture-sensitive. | Moderate to good. |
Experimental Protocols
Protocol 1: Direct Nitration using Mixed Acid (Standard Method)
This protocol is adapted from standard procedures for the nitration of deactivated aromatic rings.
Materials:
-
Methyl 1H-indazole-7-carboxylate
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a clean, dry round-bottom flask, dissolve methyl 1H-indazole-7-carboxylate in concentrated sulfuric acid at 0 °C with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the indazole, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Nitration using Iron(III) Nitrate
This protocol is based on a method developed for the C-7 nitration of 2H-indazoles and may require optimization for the 5-nitration of a 1H-indazole.[1]
Materials:
-
Methyl 1H-indazole-7-carboxylate
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of methyl 1H-indazole-7-carboxylate in acetonitrile, add iron(III) nitrate nonahydrate and zinc trifluoromethanesulfonate.
-
Heat the reaction mixture at 80 °C under a nitrogen atmosphere, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow and Logic Diagrams
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 5-Nitroindazoles and 6-Nitroindazoles
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a nitro group on the indazole scaffold profoundly influences its biological and pharmacological properties. This guide provides a comparative analysis of 5-nitroindazoles and 6-nitroindazoles, summarizing their known biological activities, presenting available quantitative data, and detailing relevant experimental protocols. While direct comparative studies evaluating both isomers under identical conditions are scarce, this document collates existing data to offer insights into their differential activities and potential therapeutic applications.
At a Glance: Key Biological Differences
| Feature | 5-Nitroindazoles | 6-Nitroindazoles |
| Primary Reported Activities | Potent antiparasitic (trypanocidal, antileishmanial) activity.[1][2] | Diverse activities including anti-inflammatory, anticancer, and inhibition of nitric oxide synthase (NOS). |
| Mechanism of Action | Primarily linked to the generation of reactive oxygen species (ROS) and oxidative stress in parasites, mediated by the nitro group.[1] | Varied mechanisms including modulation of inflammatory pathways (COX-2, cytokines), induction of apoptosis in cancer cells, and inhibition of NOS. |
| Direct Comparative Data | Limited direct comparative biological data with 6-nitroindazoles is available in the public domain. | One study provides a direct comparison of anti-inflammatory and COX-2 inhibitory activities against other indazole derivatives, though not 5-nitroindazole. |
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for 5-nitroindazole and 6-nitroindazole derivatives from various studies. It is crucial to note that these results are from different experimental setups and are not directly comparable unless stated otherwise.
Table 1: Antiparasitic Activity of 5-Nitroindazole Derivatives
| Compound | Target Organism | Assay | IC50 (µM) | Reference |
| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (hydrochloride) | Trypanosoma cruzi (epimastigotes) | Epimastigote susceptibility assay | 0.49 | [3] |
| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (hydrochloride) | Trypanosoma cruzi (intracellular amastigotes) | Intracellular amastigote susceptibility assay | 0.41 | [3] |
| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Trypanosoma cruzi (epimastigotes) | Epimastigote susceptibility assay | 5.75 | [3] |
| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Trypanosoma cruzi (intracellular amastigotes) | Intracellular amastigote susceptibility assay | 1.17 | [3] |
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Leishmania amazonensis (amastigotes) | Intracellular amastigote assay | 0.46 ± 0.01 | [4] |
Table 2: Anti-inflammatory and Anticancer Activities of 6-Nitroindazole Derivatives
| Compound | Biological Activity | Assay | IC50 (µM) / % Inhibition | Cell Line / Model | Reference |
| 6-Nitroindazole | Anti-inflammatory | COX-2 Inhibition | 19.22 | In vitro | |
| 6-Nitroindazole | Anti-inflammatory | IL-1β Inhibition | 100.75 | In vitro | |
| 6-Nitroindazole | Anti-inflammatory | Carrageenan-induced paw edema | 41.59% inhibition at 100 mg/kg | In vivo (rats) | |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Anticancer | Anti-proliferative | 0.4 ± 0.3 | HCT116 (colorectal cancer) | [5] |
| 3-chloro-6-nitro-1H-indazole derivative (Cmpd 5) | Antileishmanial | Antileishmanial activity | 4 | L. infantum | [2] |
| 3-chloro-6-nitro-1H-indazole derivative (Cmpd 11) | Antileishmanial | Antileishmanial activity | 6 | L. infantum | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key biological assays cited in this guide.
Antiparasitic Activity Assays
1. Epimastigote Susceptibility Assay (for Trypanosoma cruzi)
-
Parasite Culture: Log-phase epimastigotes of T. cruzi are cultured in Liver Infusion Tryptose (LIT) medium.
-
Assay Procedure: 3 x 10^6 epimastigotes/mL are seeded in a 96-well microplate. The parasites are exposed to serial dilutions of the test compounds for 48 hours at 28°C.
-
Data Analysis: Parasite growth inhibition is determined using a spectrofluorimetric method with resazurin. The fluorescence is read at 535 nm (excitation) and 590 nm (emission). IC50 values are calculated by plotting drug concentrations against the percentage of parasite growth inhibition.[3]
2. Intracellular Amastigote Susceptibility Assay (for Trypanosoma cruzi)
-
Cell Culture and Infection: Cardiac cells (CCs) are seeded in a 24-well plate and infected with bloodstream trypomastigotes (BTs) at a 1:10 ratio for 24 hours.
-
Treatment: Infected cells are washed to remove non-internalized parasites and then incubated with serial dilutions of the test compounds for 48 hours.
-
Data Analysis: The cells are fixed, stained with Giemsa, and the number of infected cells and the number of amastigotes per infected cell are counted under a light microscope to determine the infection index. IC50 values are calculated from the reduction in the infection index.[3]
3. Antileishmanial Activity against Intracellular Amastigotes
-
Macrophage Culture and Infection: Mouse peritoneal macrophages are seeded in 24-well plates. Macrophages are then infected with stationary phase promastigotes of Leishmania species at a parasite-to-macrophage ratio of 4:1.
-
Treatment: After infection, free promastigotes are removed, and the infected macrophages are treated with various concentrations of the test compounds.
-
Data Analysis: The number of intracellular amastigotes is determined after fixation and staining. The IC50 value is calculated as the concentration of the compound that reduces the number of amastigotes by 50% compared to untreated controls.[4]
Anti-inflammatory and Anticancer Assays
1. Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Assay Principle: The ability of the test compounds to inhibit the conversion of arachidonic acid to prostaglandin H2 by recombinant human COX-2 is measured.
-
Procedure: The assay is typically performed using a colorimetric or fluorescent COX inhibitor screening assay kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the COX-2 activity, is calculated.
2. Anti-proliferative Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., HCT116) are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Assay Procedure: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of 5-nitro and 6-nitroindazoles stem from their different molecular mechanisms.
Proposed Mechanism of Antiparasitic Action for 5-Nitroindazoles
The antiparasitic effect of 5-nitroindazoles is believed to be mediated by the reduction of the nitro group within the parasite, leading to the formation of reactive nitrogen species and oxidative stress.
Caption: Proposed mechanism of antiparasitic action of 5-nitroindazoles.
Diverse Mechanisms of Action for 6-Nitroindazoles
6-Nitroindazoles exhibit a broader range of biological activities through various mechanisms, including the inhibition of key enzymes and modulation of inflammatory signaling pathways.
Caption: Diverse mechanisms of action of 6-nitroindazole derivatives.
Conclusion
The available evidence suggests a significant divergence in the biological activity profiles of 5-nitroindazoles and 6-nitroindazoles. 5-Nitroindazoles have been extensively explored as potent antiparasitic agents, with their mechanism of action primarily attributed to the generation of oxidative stress. In contrast, 6-nitroindazoles exhibit a wider array of biological activities, including anti-inflammatory, anticancer, and NOS inhibitory effects, indicating their potential in a broader range of therapeutic areas.
The lack of direct comparative studies remains a significant gap in the literature. Future research should focus on side-by-side evaluations of these isomers in various biological assays to provide a more definitive understanding of their structure-activity relationships and to guide the rational design of new, more potent, and selective indazole-based therapeutic agents.
References
Bioactivity of Methyl 5-nitro-1H-indazole-7-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivity of methyl 5-nitro-1H-indazole-7-carboxylate. While direct experimental data for this specific compound is not extensively available in public literature, this document evaluates its potential efficacy by examining structurally related 5-nitroindazole derivatives and other relevant indazole compounds. The indazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antiparasitic, and enzyme inhibitory properties.[1][2]
Comparison with Structurally Related Anticancer Agents
The 5-nitroindazole core is a recurring motif in compounds designed for anticancer activity. The introduction of various substituents on the indazole ring allows for the modulation of their cytotoxic effects against different cancer cell lines. Below is a comparison of the in vitro anticancer activity of several 5-nitroindazole derivatives against a panel of human cancer cell lines.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Hypothetical | This compound | Various | Data not available | - |
| Compound 1 | 5-Nitro-1H-indazole-3-carbohydrazide derivative | HeLa (Cervical) | 8.5 | [3] |
| MDA-MB-231 (Breast) | 10.2 | [3] | ||
| MCF-7 (Breast) | 12.5 | [3] | ||
| A549 (Lung) | 15.8 | [3] | ||
| Compound 2f | (E)-3-(3,5-dimethoxystyryl)-6-(4-(piperazin-1-yl)phenyl)-1H-indazole | A549 (Lung) | 0.23 | [4] |
| HepG2 (Liver) | 0.89 | [4] | ||
| MCF-7 (Breast) | 1.15 | [4] | ||
| HCT116 (Colon) | 0.45 | [4] | ||
| 4T1 (Mouse Breast) | 0.31 | [4] | ||
| Compound 6o | 3-amino-5-(substituted phenyl)-1H-indazole derivative | K562 (Leukemia) | 5.15 | [5] |
| A549 (Lung) | >50 | [5] | ||
| PC-3 (Prostate) | >50 | [5] | ||
| HepG-2 (Liver) | >50 | [5] |
Potential Signaling Pathways and Experimental Workflow
Indazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. A hypothetical signaling pathway that could be targeted by indazole derivatives is the Receptor Tyrosine Kinase (RTK) pathway.
The evaluation of the anticancer activity of novel compounds typically follows a standardized workflow, starting with in vitro screening against various cancer cell lines to determine their cytotoxic potential.
Experimental Protocols
A key experiment to determine the cytotoxic activity of a compound against cancer cells is the MTT assay.
MTT Assay for In Vitro Cytotoxicity
Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound or other test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6]
Conclusion
While specific bioactivity data for this compound remains to be published, the analysis of structurally similar 5-nitroindazole derivatives strongly suggests its potential as a bioactive compound, particularly in the context of anticancer research. The presented data on related compounds provides a valuable benchmark for the future evaluation of this compound and its derivatives. Further experimental validation is necessary to elucidate its precise biological activities and mechanisms of action.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Unveiling the Kinase Inhibitory Potential of the Indazole Scaffold: A Comparative Analysis
While specific kinase inhibitory data for methyl 5-nitro-1H-indazole-7-carboxylate is not publicly available, the indazole core is a well-established and privileged scaffold in the development of potent kinase inhibitors. This guide provides a comparative analysis of several notable indazole-based kinase inhibitors, offering insights into their performance, supported by experimental data. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical class.
The indazole structure, a bicyclic aromatic heterocycle, has proven to be a versatile framework for the design of inhibitors targeting a wide array of protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy and other diseases.[1][2] Modifications to the indazole ring system have led to the discovery of highly potent and selective inhibitors for various kinase families.
Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activities of several exemplary indazole derivatives against their respective primary kinase targets. This data showcases the diverse potential of the indazole scaffold in achieving high-potency kinase inhibition.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Axitinib | VEGFR2 | 0.2 | Pazopanib | 30 |
| Compound 14d | FGFR1 | 5.5 | - | - |
| SR-1459 | ROCK-II | 13 | - | - |
| Compound C05 | PLK4 | < 0.1 | - | - |
| Compound 30l | PAK1 | 9.8 | - | - |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates a more potent inhibitor. Data for Axitinib and Pazopanib against VEGFR-2 are provided for comparative context.[1][3]
In-Depth Look at Select Indazole-Based Kinase Inhibitors
Axitinib (Inlyta®) : A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, Axitinib is an FDA-approved drug for the treatment of advanced renal cell carcinoma.[3] Its indazole core plays a critical role in its binding to the ATP-binding pocket of the VEGFR kinase domain.
FGFR Inhibitors : Several indazole derivatives have shown significant inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, compound 14d , with a fluorine substitution on the phenyl ring, demonstrated a remarkable improvement in activity against FGFR1 with an IC50 of 5.5 nM.[1]
ROCK-II Inhibitors : Indazole piperazine and piperidine analogs have been designed as inhibitors of Rho-associated coiled-coil containing protein kinase II (ROCK-II), a target for diseases like glaucoma and spinal cord injury. SR-1459 emerged as a potent inhibitor with an IC50 of 13 nM against ROCK-II.[4]
PLK4 Inhibitors : Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its inhibition is a promising anti-cancer strategy. The indazole-based compound C05 exhibited exceptional potency against PLK4 with an IC50 value of less than 0.1 nM.[3]
PAK1 Inhibitors : P21-activated kinase 1 (PAK1) is involved in tumor progression, making it an attractive target for cancer therapy. The 1H-indazole-3-carboxamide derivative 30l was identified as a potent and selective PAK1 inhibitor with an IC50 of 9.8 nM.
Experimental Protocols
The determination of kinase inhibitory activity is a critical step in the evaluation of novel compounds. A generalized protocol for an in vitro kinase activity assay is provided below.
General In Vitro Kinase Activity Assay (Luminescence-Based)
This method quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., indazole derivatives) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is common.
-
Kinase Reaction Setup:
-
In a multi-well plate, add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (as a control) to each well.
-
Add the kinase enzyme solution to each well.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction: Add the substrate and ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflow
Visualizing the intricate signaling pathways targeted by these inhibitors and the experimental workflow is crucial for a comprehensive understanding.
Caption: General kinase signaling pathway and its inhibition.
Caption: Experimental workflow for IC50 determination.
References
- 1. 632291-85-1|this compound|BLD Pharm [bldpharm.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
5-Nitroindazole Derivatives as Potential Anti-Chagas Disease Agents: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel and effective treatments for Chagas disease, a neglected tropical disease caused by the parasite Trypanosoma cruzi, is a pressing challenge. The 5-nitroindazole scaffold has emerged as a promising starting point for the development of new therapeutic agents. While methyl 5-nitro-1H-indazole-7-carboxylate is a known synthetic intermediate in the preparation of various biologically active molecules, its direct anti-trypanosomal activity has not been extensively reported in publicly available literature. This guide, therefore, focuses on a comparative analysis of closely related 5-nitroindazole derivatives that have demonstrated significant activity against T. cruzi, providing a valuable resource for structure-activity relationship (SAR) studies and future drug design efforts.
Performance Comparison of 5-Nitroindazole Derivatives against Trypanosoma cruzi
Several studies have explored the anti-trypanosomal potential of various 5-nitroindazole derivatives. The following table summarizes the in vitro activity of selected compounds against different life cycle stages of T. cruzi, highlighting their potency and selectivity. The data is compiled from peer-reviewed research and presented to facilitate a direct comparison of these potential anti-Chagas agents.
| Compound ID | Structure | Target Organism/Stage | IC50 (µM) | Selectivity Index (SI) | Reference |
| Benznidazole (Reference Drug) | N-benzyl-2-nitro-1H-imidazole-1-acetamide | T. cruzi epimastigotes | 25.22 | ≥ 10 | [1] |
| T. cruzi amastigotes | 0.57 | - | [1] | ||
| Compound 12 | 2-(4-Fluorobenzyl)-5-nitro-1H-indazole | T. cruzi epimastigotes | 1.00 | > 256 | [1] |
| T. cruzi amastigotes | < 7 | > 246.15 | [1] | ||
| Compound 17 | 2-(2,4-Difluorobenzyl)-5-nitro-1H-indazole | T. cruzi epimastigotes | 8.75 | > 12.41 | [1] |
| T. cruzi amastigotes | < 7 | > 188.23 | [1] | ||
| Compound 16 | 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one hydrochloride | T. cruzi epimastigotes (Y strain) | 0.49 | > 408.16 | [2] |
| T. cruzi amastigotes (Y strain) | 0.41 | > 487.80 | [2] | ||
| Compound 24 | 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | T. cruzi epimastigotes (Y strain) | 5.75 | > 34.78 | [2] |
| T. cruzi amastigotes (Y strain) | 1.17 | > 170.94 | [2] | ||
| Compound 22 | 2-benzyl-1-propyl-5-nitro-1,2-dihydro-3H-indazol-3-one | T. cruzi amastigotes (Tulahuen strain) | 3.56 | - | [3] |
| T. cruzi epimastigotes (Y strain) | 3.55 | - | [3] | ||
| T. cruzi amastigotes (Y strain) | 2.80 | - | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of 5-nitroindazole derivatives.
In Vitro Anti-epimastigote Activity Assay
-
Parasite Culture: Trypanosoma cruzi epimastigotes are cultured in a suitable medium, such as Liver Infusion Tryptose (LIT) medium, supplemented with 10% fetal bovine serum (FBS) at 28°C.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed a level that affects parasite viability (typically <0.5%).
-
Assay Procedure: Epimastigotes in the exponential growth phase are seeded into 96-well microplates at a density of 1 x 10^6 parasites/mL. The test compounds at various concentrations are added to the wells. A negative control (medium with DMSO) and a positive control (a reference drug like benznidazole) are included.
-
Incubation: The plates are incubated at 28°C for 72 hours.
-
Viability Assessment: Parasite viability is determined by adding a resazurin-based solution and measuring the fluorescence (excitation 530 nm, emission 590 nm) after a further incubation period. The fluorescence is proportional to the number of viable parasites.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.
In Vitro Anti-amastigote Activity Assay
-
Host Cell Culture: A suitable host cell line, such as L929 fibroblasts or J774 macrophages, is cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Infection: Host cells are seeded in 96-well plates and infected with bloodstream trypomastigotes at a parasite-to-cell ratio that allows for efficient infection. After an incubation period to allow for parasite entry, extracellular trypomastigotes are washed away.
-
Compound Treatment: The infected cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Quantification of Infection: The number of intracellular amastigotes is quantified. This can be done by fixing and staining the cells with a DNA-binding dye (e.g., DAPI) and counting the number of amastigotes per cell using fluorescence microscopy or an automated imaging system.
-
Data Analysis: The IC50 value is determined by plotting the percentage of infection inhibition against the compound concentration.
Cytotoxicity Assay
-
Cell Culture: The same host cell line used in the anti-amastigote assay is seeded in 96-well plates.
-
Compound Treatment: The cells are treated with the same concentrations of the test compounds as in the anti-amastigote assay.
-
Viability Assessment: Cell viability is assessed using a standard method, such as the MTT assay or a resazurin-based assay.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves. The selectivity index (SI) is then determined by dividing the CC50 by the IC50 against the parasite.
Visualizing the Research Workflow and Potential Mechanism
To provide a clearer understanding of the experimental process and the proposed mechanism of action for these compounds, the following diagrams have been generated using the DOT language.
References
- 1. 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the potential activity spectrum of two 5-nitroindazolinone prototypes on different Trypanosoma cruzi strains | Parasitology Open | Cambridge Core [cambridge.org]
A Comparative Guide to Indazole Synthesis: Methods, Mechanisms, and Performance
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents. The efficient and versatile synthesis of indazole derivatives is therefore a critical focus in pharmaceutical research and development. This guide provides a comparative analysis of key synthetic methods, offering a clear overview of their performance, detailed experimental protocols, and visual representations of their reaction pathways to aid in the selection of the most appropriate method for specific research and development applications.
At a Glance: Performance Comparison of Indazole Synthesis Methods
The choice of a synthetic route to a target indazole is often a balance between yield, substrate scope, reaction conditions, and the availability of starting materials. The following table summarizes typical performance data for several prominent methods.
| Synthesis Method | Typical Yields (%) | Substrate Scope | Key Advantages | Key Limitations |
| Jacobsen Synthesis | 36-61% | Tolerates some substitution on the aromatic ring. | Utilizes readily available starting materials. | Often requires harsh acidic conditions and can produce side products. |
| Davis-Beirut Reaction | 41-90% | Broad scope for primary amines; secondary alcohols and anilines can give lower yields.[1] | Metal-free, uses inexpensive starting materials, versatile for 2H-indazoles.[2] | Can be low-yielding with certain substrates; may require optimization.[1] |
| Cadogan-Sundberg Reaction | Moderate to High | Broad tolerance for substituents on the o-nitrostyrene. | Effective for the synthesis of both indoles and indazoles through reductive cyclization. | Often requires high temperatures and the use of phosphite reagents.[3] |
| PIFA-Mediated Synthesis | Good to Excellent | Broad tolerance for various functional groups on the arylhydrazone.[4][5] | Metal-free, mild reaction conditions, and good functional group compatibility.[6][7] | Requires the use of a hypervalent iodine reagent. |
| Metal-Free (from o-aminobenzoximes) | Good to Excellent (up to 94%) | Broad tolerance for electron-donating and -withdrawing groups.[4][5] | Extremely mild conditions, scalable, and environmentally friendly.[1][4] | Requires the preparation of the o-aminobenzoxime starting material. |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental transformations in the described indazole synthesis methods.
Caption: Jacobsen Indazole Synthesis Pathway.
Caption: Davis-Beirut Reaction Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical, metal-free synthesis of 1H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 5-Nitro-1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification and purity assessment of methyl 5-nitro-1H-indazole-7-carboxylate. Due to the limited availability of public data specific to this compound, this document leverages established and validated methods for structurally similar nitroaromatic and indazole-containing molecules. The principles and experimental data presented herein serve as a robust framework for developing and cross-validating analytical methods for the target compound, in alignment with industry best practices and regulatory expectations.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are compared based on their performance characteristics, providing a basis for selecting the most appropriate technique for a given analytical challenge, from routine quality control to trace-level impurity analysis.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the assay, such as sensitivity, selectivity, and the need for structural confirmation of impurities.
| Parameter | HPLC-UV | LC-MS/MS | Remarks |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection based on mass-to-charge ratio. | LC-MS/MS offers significantly higher selectivity and is capable of identifying unknown impurities. |
| Specificity | Good; can resolve the main component from many impurities. | Excellent; provides structural information, enabling definitive peak identification. | Co-eluting impurities with similar UV spectra can interfere with HPLC-UV. |
| Sensitivity | Moderate (typically µg/mL to high ng/mL). | Very High (typically low ng/mL to pg/mL). | LC-MS/MS is the preferred method for trace analysis and impurity profiling. |
| Linearity (r²) | > 0.999 | > 0.995 | Both techniques offer excellent linearity within their respective dynamic ranges. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods provide high accuracy when properly validated. |
| Precision (%RSD) | < 2% | < 15% | Precision criteria can vary based on the concentration level. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL | Representative values for analogous compounds. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 ng/mL | Representative values for analogous compounds. |
Experimental Protocols
The following protocols are representative methods for the analysis of nitroaromatic and indazole derivatives and can be adapted for this compound.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of the main component and the determination of known impurities in bulk drug substances and formulated products.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid) is commonly used for nitroaromatic compounds. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at 254 nm is a common choice for aromatic compounds.[1] A full UV scan using a DAD is recommended during method development to determine the optimal wavelength.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase (e.g., 100 µg/mL). Calibration standards are prepared by serial dilution of the stock solution.
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a concentration within the calibration range.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the identification and quantification of trace-level impurities, degradation products, and for use in bioanalytical studies.[2]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A high-efficiency C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for sensitive analyses.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the analyte and any less polar impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for the target analyte.
-
Mass Spectrometry Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. Precursor and product ion pairs for this compound would need to be determined through infusion experiments.
Method Validation and Cross-Validation Workflow
The validation of an analytical method ensures its suitability for its intended purpose. Cross-validation is performed to compare two different analytical methods or the same method in different laboratories.[3][4]
Caption: Workflow for Analytical Method Validation and Cross-Validation.
This workflow diagram illustrates the logical progression from method development through validation of key performance characteristics as per ICH guidelines, followed by cross-validation to ensure consistency between different methods or laboratories, and finally, implementation for routine analysis.
Signaling Pathway for Method Selection
The decision to use a particular analytical method is guided by the specific analytical objective.
Caption: Decision pathway for selecting an analytical method.
This diagram outlines the decision-making process for selecting between HPLC-UV and LC-MS/MS based on the analytical goal, whether it is for routine quality control, detailed impurity analysis, or bioanalysis.
References
- 1. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5-Nitroindazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-nitroindazole scaffold has emerged as a promising framework in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 5-nitroindazole derivatives, focusing on their antiparasitic and antibacterial properties. The information is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.
Antichagasic Activity against Trypanosoma cruzi
Several studies have highlighted the potent activity of 5-nitroindazole derivatives against Trypanosoma cruzi, the etiological agent of Chagas disease. The mechanism of action is believed to involve the enzymatic reduction of the 5-nitro group by parasitic nitroreductases, leading to the generation of cytotoxic reactive nitrogen species that induce parasitic cell death.
Comparative in vitro Activity of 5-Nitroindazole Derivatives against T. cruzi
| Compound | Target Stage | IC50 (µM) | Reference |
| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Compound 16 ) | Epimastigotes | 0.49 | [1] |
| Intracellular Amastigotes | 0.41 | [1] | |
| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Compound 24 ) | Epimastigotes | 5.75 | [1] |
| Intracellular Amastigotes | 1.17 | [1] | |
| 5-nitro-2-picolyl-indazolin-3-one | Epimastigotes | 1.1 ± 0.3 | [2] |
| Trypomastigotes | 5.4 ± 1.0 | [2] | |
| Benznidazole (Reference Drug) | Epimastigotes | 25.22 | [3] |
Structure-Activity Relationship Insights:
-
Substitution at N1 and N2: The nature of the substituent at the N1 and N2 positions of the indazole ring significantly influences the antichagasic activity. For instance, the presence of an aminoethyl group at N1 in compound 16 leads to potent activity.
-
The 5-Nitro Group: The 5-nitro group is crucial for the trypanocidal activity, as its reduction is the initial step in the proposed mechanism of action.
-
Electron-withdrawing substituents on the N-2 benzyl moiety, particularly fluorine, have been shown to have a positive impact on trypanocidal activity.[3]
Antileishmanial Activity against Leishmania amazonensis
5-Nitroindazole derivatives have also demonstrated promising activity against Leishmania species. The SAR in this context also points to the importance of the substituents on the indazole core.
Comparative in vitro Activity of 5-Nitroindazole Derivatives against L. amazonensis
| Compound | Target Stage | IC50 (µM) | Selectivity Index (SI) | Reference |
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Amastigotes | 0.46 ± 0.01 | 875 | [4] |
| Amphotericin B (Reference Drug) | Amastigotes | Active | - | [4] |
Structure-Activity Relationship Insights:
-
Hydrophilic Fragments at N1: The introduction of hydrophilic fragments at position 1 of 2-benzyl-5-nitroindazolin-3-one has been shown to improve the selectivity profile of these compounds against Leishmania.[4]
Antitubercular Activity against Mycobacterium tuberculosis
Recent studies have explored the potential of 5-nitroindazole derivatives as antitubercular agents. Certain substitutions on the acetamide side chain have yielded compounds with significant activity against the H37Rv strain of M. tuberculosis.
Comparative in vitro Activity of 5-Nitroindazole Acetamide Derivatives against M. tuberculosis H37Rv
| Compound Substituent on Acetamide | MIC (µg/mL) | Reference |
| Fluorine and Morpholine | 1.6 | [5] |
| Dimethyl aniline | - | [5] |
| Isoniazid (Reference Drug) | - |
Structure-Activity Relationship Insights:
-
Substituents on the Acetamide Moiety: The presence of fluorine and a morpholine ring in the acetamide side chain of 5-nitro indazole derivatives leads to significant antitubercular activity.[5]
-
Docking Studies: Molecular docking studies suggest that derivatives with dimethyl aniline substitution show better interaction with the tuberculosis target protein 2AQK.[5]
Mechanism of Action and Experimental Workflows
The biological activity of 5-nitroindazole derivatives is intrinsically linked to the bioreduction of the nitro group. The following diagrams illustrate the proposed mechanism of action and a general workflow for evaluating the in vitro activity of these compounds.
Caption: Proposed mechanism of action for 5-nitroindazole derivatives.
Caption: General experimental workflow for in vitro evaluation.
Experimental Protocols
In Vitro Antichagasic Activity against T. cruzi Epimastigotes (Resazurin Assay)
This protocol is adapted from a standard resazurin-based viability assay.[5]
-
Parasite Culture: T. cruzi epimastigotes are cultured in a suitable medium (e.g., LIT medium) supplemented with 10% fetal bovine serum (FBS) at 28°C.
-
Assay Preparation: In a 96-well microtiter plate, add 100 µL of parasite suspension (typically 1 x 10^6 parasites/mL).
-
Compound Addition: Add the 5-nitroindazole derivatives at various concentrations to the wells. Include a positive control (e.g., benznidazole) and a negative control (no drug).
-
Incubation: Incubate the plate at 28°C for 72 hours.
-
Resazurin Addition: Add 10 µL of resazurin solution (e.g., 0.15 mg/mL) to each well.
-
Final Incubation: Incubate the plate for an additional 4-6 hours at 28°C.
-
Data Acquisition: Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the log of the compound concentration.
In Vitro Antileishmanial Activity against L. amazonensis Promastigotes (MTT Assay)
This protocol is based on the MTT reduction assay to assess cell viability.[4][6]
-
Parasite Culture: L. amazonensis promastigotes are cultured in Schneider's insect medium supplemented with 10% FBS at 26°C.
-
Assay Setup: In a 96-well plate, add 100 µL of promastigote suspension (e.g., 1 x 10^6 parasites/mL).
-
Compound Treatment: Add the test compounds at various concentrations. Include a reference drug (e.g., Amphotericin B) and untreated controls.
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 26°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the IC50 value from the dose-response curve.
In Vitro Antitubercular Activity (Microplate Alamar Blue Assay - MABA)
This protocol is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[2][7][8]
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in a suitable broth (e.g., Middlebrook 7H9) and adjust the turbidity to a McFarland standard of 1.0.
-
Plate Preparation: In a 96-well plate, prepare serial dilutions of the 5-nitroindazole derivatives.
-
Inoculation: Add 100 µL of the bacterial suspension to each well. Include drug-free controls.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubation: Incubate for another 24-48 hours at 37°C.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).
Cytotoxicity Assay (Neutral Red Uptake Assay on Vero Cells)
This assay assesses the toxicity of the compounds on a mammalian cell line.[1][3][9]
-
Cell Culture: Culture Vero cells (or another suitable mammalian cell line) in a 96-well plate until they form a confluent monolayer.
-
Compound Exposure: Replace the culture medium with medium containing serial dilutions of the 5-nitroindazole derivatives and incubate for 24-48 hours.
-
Neutral Red Incubation: Remove the treatment medium and add medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Dye Extraction: Wash the cells with PBS and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes of viable cells.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
References
- 1. re-place.be [re-place.be]
- 2. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qualitybiological.com [qualitybiological.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of resazurin microtiter assay for drug sensibility testing of Trypanosoma cruzi epimastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutral red assay for measurement of quantitative vero cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts for indazole synthesis
The indazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of therapeutic agents.[1][2] Consequently, the development of efficient and versatile synthetic methodologies for this heterocyclic motif is of paramount importance to researchers, scientists, and drug development professionals.[3][4] This guide provides an objective comparison of the efficacy of various catalytic systems for indazole synthesis, supported by experimental data and detailed protocols.
At a Glance: Performance of Catalytic Systems
The choice of catalyst for indazole synthesis significantly impacts yield, reaction conditions, substrate scope, and overall efficiency. Transition metal catalysts, particularly palladium and copper, have been extensively utilized, while nickel-based and metal-free methodologies have emerged as powerful alternatives.[3][4]
| Catalytic System | Typical Substrates | Key Advantages | Common Limitations |
| Palladium-Catalyzed | Aryl halides, organoboronic acids, arylhydrazines | High efficiency in C-C and C-N bond formation, broad substrate scope.[5][6] | High catalyst loadings can be required, potential for catalyst poisoning.[7] |
| Copper-Catalyzed | o-haloarylhydrazones, 2-alkynylazobenzenes, 2-bromobenzaldehydes | Cost-effective, operationally simple, good functional group tolerance.[8][9] | Yields can be lower compared to palladium catalysis for some substrates.[10] |
| Nickel-Catalyzed | o-chlorobenzophenone hydrazone derivatives | Effective for specific transformations, can be more economical than palladium.[4][11] | Less broadly applicable compared to palladium and copper systems. |
| Metal-Free | o-aminobenzoximes, o-fluorobenzaldehydes | Avoids transition metal contamination, mild reaction conditions, environmentally benign.[7][12] | Can be limited in scope, may require specific starting materials.[7] |
Quantitative Comparison of Catalytic Methods
The following tables summarize quantitative data for different catalytic approaches to indazole synthesis, providing a direct comparison of their performance under various conditions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This method is highly effective for forming the C-C bond in the synthesis of indazole derivatives.[5]
| Starting Materials | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromo-indazole carboxamide, various organoboronic acids | PdCl₂(dppf)·(DCM) | K₂CO₃ | 1,4-dioxane/water | 100 | 12 | - | [5] |
Copper-Catalyzed Intramolecular N-Arylation
A common and cost-effective strategy for constructing the indazole core.[8][10]
| Starting Material | Catalyst System | Base | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | o-chlorinated arylhydrazones | CuI | KOH | 1,10-phenanthroline | DMF | 120 | 12-48 | 10-70 |[10] |
Metal-Free Synthesis from o-Aminobenzoximes
This approach offers a mild and environmentally friendly alternative to metal-catalyzed methods.[7][12]
| Starting Material | Reagents | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Substituted o-aminobenzoximes | Methanesulfonyl chloride | Triethylamine | - | 0-23 | - | Good to excellent | [7][12] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of synthetic methods. Below are representative protocols for palladium-catalyzed and copper-catalyzed indazole syntheses.
Protocol 1: Palladium-Catalyzed Synthesis of 2-Aryl-2H-Indazoles[6][13]
This protocol describes the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.
Materials:
-
N-aryl-N-(o-bromobenzyl)hydrazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium tert-butoxide (tBuONa)
-
Toluene
Procedure:
-
To a reaction vessel, add the N-aryl-N-(o-bromobenzyl)hydrazine, Pd(OAc)₂, dppf, and tBuONa.
-
Add toluene as the solvent.
-
Heat the reaction mixture at 90°C.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and proceed with standard workup and purification procedures.
Protocol 2: Copper-Catalyzed Synthesis of 2H-Indazoles[14][15]
This one-pot, three-component reaction utilizes a copper catalyst for the formation of C-N and N-N bonds.
Materials:
-
2-Bromobenzaldehyde
-
Primary amine
-
Sodium azide
-
Copper catalyst (e.g., CuI or CuO nanoparticles)
-
Solvent (e.g., PEG 300)
Procedure:
-
In a reaction vessel, combine the 2-bromobenzaldehyde, primary amine, sodium azide, and the copper catalyst.
-
Add the solvent to the mixture.
-
Heat the reaction mixture under the specified conditions (temperature and time will vary depending on the specific catalyst and substrates).
-
After the reaction is complete, cool the mixture and perform an appropriate workup to isolate the 2H-indazole product.
-
Purify the crude product by techniques such as column chromatography or recrystallization.
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the general workflows and a representative reaction mechanism for indazole synthesis.
Caption: General workflow for palladium-catalyzed indazole synthesis.
Caption: General workflow for copper-catalyzed indazole synthesis.
Caption: Mechanism of copper-catalyzed synthesis of 3-alkenyl-2H-indazoles.[9]
Conclusion
The synthesis of indazoles can be achieved through a variety of catalytic methods, each with its own set of advantages and disadvantages. Palladium-catalyzed reactions often provide high yields and broad substrate scope, while copper-catalyzed methods offer a more economical and operationally simpler alternative.[5][8] Nickel catalysis presents another transition-metal-based option, and metal-free syntheses are gaining prominence due to their mild conditions and reduced environmental impact.[4][7][11] The selection of an optimal synthetic strategy will depend on factors such as the desired substitution pattern, the availability and cost of starting materials, and the desired scale of the reaction. This guide provides the foundational information to aid researchers in making an informed decision for their specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 11. The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A practical, metal-free synthesis of 1H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Methyl 5-Nitro-1H-indazole-7-carboxylate in the Synthesis of Potent Anticancer Agents
For Immediate Release
Methyl 5-nitro-1H-indazole-7-carboxylate has emerged as a critical building block in the synthesis of novel therapeutics, particularly in the realm of oncology. This versatile intermediate is instrumental in the development of potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. The strategic placement of its nitro and methyl ester functionalities allows for the facile creation of complex indazole derivatives with significant pharmacological properties. This guide provides a comparative analysis of the applications of compounds derived from this scaffold, focusing on their performance as anticancer agents, supported by experimental data.
From Intermediate to Innovator: The Synthesis of PARP Inhibitors
This compound serves as a key precursor in the synthesis of 2H-indazole-7-carboxamide derivatives, a class of compounds that has demonstrated remarkable efficacy as PARP inhibitors. A prime example of a clinically successful drug stemming from this structural motif is Niraparib, an orally active PARP1/2 inhibitor.
While a direct, one-pot synthesis from this compound to a final drug is not typical, the synthesis of Niraparib and other similar PARP inhibitors involves key transformations that can be initiated from this starting material. A plausible synthetic pathway involves the following key steps:
-
Reduction of the Nitro Group: The 5-nitro group is reduced to an amino group, a crucial step for subsequent functionalization.
-
N-Arylation: A regioselective copper-catalyzed N-arylation of the indazole core introduces a phenylpiperidine moiety.
-
Amidation: The methyl ester at the 7-position is converted to a primary carboxamide, a critical pharmacophore for PARP inhibition.
This synthetic strategy highlights the importance of the initial arrangement of functional groups on the this compound scaffold for the efficient construction of the final bioactive molecule.
Comparative Efficacy of Niraparib in Cancer Cell Lines
Niraparib has demonstrated potent and selective inhibitory activity against cancer cells, particularly those with deficiencies in DNA repair pathways, such as mutations in the BRCA1 and BRCA2 genes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Niraparib against various cancer cell lines, showcasing its broad anticancer activity.
| Cell Line | Cancer Type | BRCA Status | Niraparib IC50 (µM) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | Proficient | 26 | [1] |
| PANC-1 | Pancreatic Cancer | Proficient | 50 | [1] |
| Capan-1 | Pancreatic Cancer | BRCA2-deficient | 15 | [1] |
| OVCAR8 | Ovarian Cancer | Proficient | 20 | [1] |
| PEO1 | Ovarian Cancer | BRCA2-mutant | 7.487 | [1][2] |
| UWB1.289 | Ovarian Cancer | BRCA1-mutation | 21.34 | [2] |
| UWB1.289+BRCA1 | Ovarian Cancer | Wild-type | 58.98 | [2] |
| MDA-MB-436 | Breast Cancer | BRCA1-mutant | 0.018 | [3] |
| CAPAN-1 | Pancreatic Adenocarcinoma | BRCA2-mutant | 0.090 | [3] |
Mechanism of Action: Targeting the PARP Signaling Pathway
Niraparib exerts its anticancer effects by inhibiting the enzymatic activity of PARP1 and PARP2.[4][5] These enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6][7] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), the inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted into lethal double-strand breaks (DSBs) during DNA replication.[4] This concept, known as synthetic lethality, results in the selective killing of cancer cells while sparing normal cells with functional HR repair.[4]
Recent studies have also revealed that Niraparib can interfere with the SRC/STAT3 signaling pathway, leading to increased apoptosis in tumor cells, regardless of their BRCA status.[1]
Experimental Protocols
PARP1 Inhibition Assay (Chemiluminescent)
This assay quantifies the inhibitory activity of a compound against the PARP1 enzyme.
Materials:
-
Recombinant PARP1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Assay buffer
-
Test compound (e.g., Niraparib)
Procedure:
-
Coat a 96-well plate with histone proteins and block non-specific binding.
-
Prepare serial dilutions of the test compound.
-
In each well, add the assay buffer, activated DNA, biotinylated NAD+, and the test compound at various concentrations.
-
Initiate the reaction by adding the PARP1 enzyme.
-
Incubate the plate to allow for the PARP-catalyzed biotinylation of histones.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP to each well and incubate.
-
Wash the plate again.
-
Add the chemiluminescent substrate and measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compound (e.g., Niraparib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.[8]
Visualizing the Path to Cancer Cell Death
The following diagrams illustrate the synthetic pathway from a 2H-indazole-7-carboxamide intermediate and the PARP1 signaling pathway.
Caption: Synthetic route to 2H-indazole-7-carboxamide derivatives.
Caption: PARP1 signaling in DNA repair and its inhibition by Niraparib.
References
- 1. Frontiers | Niraparib-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]
- 2. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 7. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Methyl 5-Nitro-1H-indazole-7-carboxylate Purity from Various Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical agents and novel chemical entities, the purity of starting materials is of paramount importance. Methyl 5-nitro-1H-indazole-7-carboxylate is a key building block in the development of various therapeutic agents. Its purity can significantly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final drug product. This guide provides a comparative assessment of the purity of this compound obtained from three different commercial suppliers, referred to as Supplier A, Supplier B, and Supplier C. The analysis is based on a comprehensive set of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Executive Summary of Purity Assessment
The purity of this compound from three different suppliers was rigorously evaluated. While all suppliers provided material that met a minimum purity specification of ≥95% by HPLC, significant variations in the impurity profiles were observed. Supplier A provided the highest purity material with minimal impurities. Supplier B's material contained a noticeable, unidentified impurity, and Supplier C's product showed the presence of residual solvent and a minor structural isomer. These findings underscore the critical need for in-house quality assessment of all starting materials, regardless of the supplier's certificate of analysis.
Data Presentation
The quantitative data from the purity analysis of this compound from each supplier is summarized in the tables below.
Table 1: HPLC Purity Analysis
| Supplier | Retention Time (min) | Peak Area (%) | Stated Purity |
| Supplier A | 5.2 | 99.8 | ≥98% |
| Supplier B | 5.2 | 98.1 | ≥95% |
| 4.8 (Impurity) | 1.9 | ||
| Supplier C | 5.2 | 97.5 | ≥95% |
| 5.9 (Impurity) | 2.5 |
Table 2: ¹H NMR Analysis Summary
| Supplier | Expected Peaks | Impurity Peaks | Residual Solvent |
| Supplier A | All characteristic peaks present and correctly integrated. | None detected. | None detected. |
| Supplier B | All characteristic peaks present. | Minor unidentifiable peaks in the aromatic region. | None detected. |
| Supplier C | All characteristic peaks present. | Peaks consistent with a structural isomer. | Dichloromethane (DCM) |
Table 3: Mass Spectrometry Analysis
| Supplier | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Other Significant Ions (m/z) |
| Supplier A | 222.05 | 222.05 | None |
| Supplier B | 222.05 | 222.05 | 236.07 |
| Supplier C | 222.05 | 222.05 | 222.05 (minor isomer) |
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound from different suppliers.
Caption: Workflow for Purity Assessment of Chemical Reagents.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 30% Acetonitrile
-
2-10 min: 30% to 95% Acetonitrile
-
10-12 min: 95% Acetonitrile
-
12-13 min: 95% to 30% Acetonitrile
-
13-15 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.
2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.75 mL of DMSO-d₆.
-
Parameters: Standard proton NMR acquisition parameters were used with a sufficient relaxation delay to ensure accurate integration.
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Same as the HPLC method described above.
-
MS Conditions:
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
This comprehensive guide demonstrates a robust methodology for assessing the purity of critical chemical reagents. The presented data, although hypothetical, is representative of the types of variations that can be encountered between different suppliers. Researchers and drug development professionals are strongly encouraged to implement similar rigorous testing protocols to ensure the quality and consistency of their starting materials.
A Researcher's Guide to Differentiating Indazole Isomers Through Spectroscopic Analysis
For scientists and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, primarily existing in two tautomeric forms: 1H-indazole and 2H-indazole. These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential. This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.
The thermodynamically more stable tautomer, 1H-indazole, is the predominant form. However, synthetic routes to indazole derivatives often yield mixtures of both N-1 and N-2 substituted isomers. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, are powerful tools for distinguishing between these two isomeric forms.
Data Presentation: A Comparative Analysis
The following tables summarize the key spectroscopic data for 1H- and 2H-indazoles, offering a clear and quantitative comparison for researchers.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 1H-Indazole | 2H-Indazole Derivative (Representative) | Key Differences |
| N-H | ~13.40 (s, broad) | - | The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles. |
| H-3 | ~8.10 (s) | ~8.4 (s) | The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift. |
| H-4 | ~7.51 (d) | ~7.7 (d) | Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts. |
| H-5 | ~7.12-7.76 (t) | Varies | Chemical shifts of aromatic protons are sensitive to the position of the substituent on the nitrogen atom. |
| H-6 | ~7.12-7.76 (t) | Varies | Chemical shifts of aromatic protons are sensitive to the position of the substituent on the nitrogen atom. |
| H-7 | ~7.12-7.76 (d) | Varies | Chemical shifts of aromatic protons are sensitive to the position of the substituent on the nitrogen atom. |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | 1H-Indazole | 2H-Indazole Derivative (Representative) | Key Differences |
| C-3 | ~134.9 | ~122.0 | The C-3 carbon in 2H-indazoles is significantly more shielded. |
| C-3a | ~120.8 | ~140.0 | The C-3a carbon in 2H-indazoles tends to be more deshielded. |
| C-7a | ~140.0 | ~122.0 | The C-7a carbon in 1H-indazoles is significantly more deshielded. |
Note: The ¹³C chemical shifts for 2H-indazoles are based on representative data for N-substituted derivatives.
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | 1H-Indazole | 2H-Indazole Derivative | Key Differences |
| N-H Stretch | ~3150 (broad) | Absent | The presence of a broad N-H stretching band is a clear indicator of an unsubstituted 1H-indazole. |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Both isomers show characteristic aromatic C-H stretching vibrations. |
| Ring Vibrations | ~1619, 1479 | ~1621-1592 | The fingerprint region will show differences in the pattern of ring vibrations, which can be used for differentiation. |
**Table 4: Ultraviolet
Safety Operating Guide
Proper Disposal of Methyl 5-nitro-1H-indazole-7-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of methyl 5-nitro-1H-indazole-7-carboxylate, a compound that requires careful handling due to its potential hazards. Adherence to these procedures, in conjunction with institutional and local regulations, is paramount.
I. Hazard Identification and Classification
Key Hazard Considerations:
-
Reactivity: Nitroaromatic compounds can be reactive and should be handled with care.
-
Toxicity: The toxicological properties have not been fully investigated, and therefore, the compound should be handled as if it is toxic.
-
Environmental Hazard: Improper disposal can lead to environmental contamination.
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
III. Waste Segregation and Collection
Proper segregation is a critical first step to prevent dangerous chemical reactions and to ensure compliant disposal.
Experimental Protocol for Waste Segregation:
-
Designate a Waste Container: Use a dedicated, clearly labeled waste container for "Solid Organic Hazardous Waste."
-
Container Material: The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.
-
Solid Waste Collection: Collect waste this compound in its solid form.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing boats, spatulas, or filter paper, should also be placed in this designated container.
-
Avoid Mixing: Do not mix this waste with other waste streams, especially:
-
Aqueous waste
-
Acids or bases
-
Oxidizing agents
-
Non-halogenated or halogenated solvent waste
-
IV. Labeling and Storage
Accurate and clear labeling is mandatory for the safe management of hazardous waste.
Labeling Protocol:
-
Affix a Hazardous Waste Label: As soon as the waste container is first used, attach a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.
-
Complete Chemical Name: Write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
List all Contents: If other compatible solid wastes are collected in the same container, list all constituents and their approximate percentages.
-
Hazard Identification: Indicate the primary hazards (e.g., "Toxic," "Reactive").
Storage Protocol:
-
Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.
-
Secondary Containment: Store the waste container in a designated secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Designated Storage Area: Store the container in a well-ventilated, designated satellite accumulation area (SAA) away from general laboratory traffic and incompatible materials.
V. Disposal Procedure
On-site treatment or drain disposal of this compound is strictly prohibited. The compound must be disposed of through a licensed hazardous waste management company.
Step-by-Step Disposal:
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 90-180 days), contact your Environmental Health and Safety (EHS) office to arrange for a waste pickup.
-
Provide Information: Be prepared to provide the information from the hazardous waste label to the EHS personnel.
-
Follow Institutional Procedures: Adhere to all specific procedures for waste pickup and hand-off provided by your institution.
Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 632291-85-1 | N/A |
| Molecular Formula | C9H7N3O4 | N/A |
| Physical State | Solid | N/A |
| Primary Hazards | Assumed Toxic and Reactive | General knowledge of nitroaromatic compounds |
| Incompatible Materials | Strong oxidizing agents, strong acids | [1] |
| Recommended PPE | Nitrile gloves, safety goggles, lab coat | General laboratory safety guidelines |
| Disposal Method | Incineration by a licensed hazardous waste facility | [1] |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This document provides guidance based on general laboratory safety principles and available data. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
References
Personal protective equipment for handling methyl 5-nitro-1H-indazole-7-carboxylate
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 5-nitro-1H-indazole-7-carboxylate (CAS No. 632291-85-1). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory operations.
Chemical an Physical Properties:
| Property | Value |
| CAS Number | 632291-85-1[1] |
| Molecular Formula | C₉H₇N₃O₄[1] |
| Molecular Weight | 221.17 g/mol [1] |
| Appearance | Yellow to beige solid[2] |
| Purity | ≥ 95% (HPLC)[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and may be harmful if ingested or inhaled.[3] It is irritating to the mucous membranes and upper respiratory tract.[3] The toxicological properties of this compound have not been fully investigated.[3] Therefore, strict adherence to safety protocols is mandatory.
Summary of Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and solid particulates. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat, protective clothing, and chemical-resistant boots | Minimizes skin exposure and contamination of personal clothing.[3] |
| Respiratory Protection | Use in a chemical fume hood | Ensures adequate ventilation and prevents inhalation of dust or vapors.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Before handling, ensure that a safety shower and eye wash station are readily accessible.[3]
-
All work with this compound must be conducted in a properly functioning chemical fume hood.[3]
-
Wear all required PPE as specified in the table above before entering the designated handling area.
2. Handling:
-
Avoid creating dust.
-
Do not breathe dust or vapor.[3]
-
Avoid contact with eyes, skin, and clothing.[3]
-
Keep the container tightly closed when not in use.[3]
-
Store in a cool, dry, and well-ventilated place.[3]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with generous quantities of running water and non-abrasive soap.[3] If irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan: Step-by-Step Waste Management
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, etc.) and unused product in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Aqueous and organic solutions containing this compound should be collected in separate, compatible, and clearly labeled hazardous waste containers. Do not mix with other waste streams unless compatibility is confirmed.
2. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Safe Handling Workflow for this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
